2-(Benzyloxy)-5-ethylphenylboronic acid
Description
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Properties
Molecular Formula |
C15H17BO3 |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
(5-ethyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
HFVMQZWBXBULDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and structure of 2-(Benzyloxy)-5-ethylphenylboronic acid
[1]
Executive Summary
2-(Benzyloxy)-5-ethylphenylboronic acid is a functionalized arylboronic acid building block primarily utilized in Suzuki-Miyaura cross-coupling reactions .[1] Its structural design incorporates a benzyloxy protecting group at the ortho position (masking a phenol) and an ethyl group at the meta position (providing hydrophobic bulk).[1]
This compound is critical in drug discovery for synthesizing biaryl scaffolds where a 2-hydroxy-5-ethylphenyl moiety is required in the final pharmacophore—a common motif in kinase inhibitors and receptor modulators.[1] The benzyl group serves as a robust protecting group that withstands basic coupling conditions but can be removed via hydrogenolysis (Pd/C, H₂) in the final step.[1]
Chemical Structure & Properties[1][2][3]
Molecular Identity
| Property | Detail |
| IUPAC Name | [2-(Benzyloxy)-5-ethylphenyl]boronic acid |
| CAS Number | 127972-18-3 |
| Molecular Formula | C₁₅H₁₇BO₃ |
| Molecular Weight | 256.11 g/mol |
| SMILES | CCC1=CC(B(O)O)=C(OCC2=CC=CC=C2)C=C1 |
| InChI Key | Predicted based on structure |
Structural Analysis
The molecule consists of a central benzene ring substituted in a 1,2,4-pattern :
-
Position 1 (Boronic Acid): The reactive handle for cross-coupling.[1] It exists in equilibrium with its trimeric boroxine anhydride form, especially in dry states.[1]
-
Position 2 (Benzyloxy): An ether linkage (-OCH₂Ph).[1] The large benzyl group prevents chelation of the boron to the oxygen (which can occur in free phenols) and protects the oxygen from electrophilic attack.[1]
-
Position 5 (Ethyl): An alkyl substituent that adds lipophilicity and steric bulk, often targeting hydrophobic pockets in protein active sites.[1]
Physical & Spectral Properties (Predicted/Derived)
Experimental data for this specific intermediate is sparse in public domains; values below are derived from structurally homologous 2-alkoxy-5-alkylphenylboronic acids.
Synthesis Protocols
The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically follows a 3-step linear sequence starting from commercially available 4-ethylphenol.[1]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from 4-ethylphenol to the target boronic acid.
Detailed Methodology
Step 1: Bromination
Reaction: Electrophilic aromatic substitution.[1]
-
Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]
-
Solvent: Dichloromethane (DCM) or Acetonitrile.[1]
-
Mechanism: The hydroxyl group is a strong ortho/para director.[1] The ethyl group is a weak activator.[1] Bromination occurs preferentially ortho to the phenol (position 2) due to the stronger directing effect of the -OH group.[1]
-
Product: 2-Bromo-4-ethylphenol.[1]
Step 2: Benzyl Protection
Reaction: Williamson Ether Synthesis.[1]
-
Protocol: Dissolve 2-bromo-4-ethylphenol in DMF. Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Benzyl Bromide (BnBr, 1.1 eq).[1] Stir at 60°C for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine.[1]
-
Why this step? The free phenol is incompatible with the subsequent lithiation step (n-BuLi would deprotonate the phenol first).[1] The benzyl group is stable to base (n-BuLi) but removable later.[1]
Step 3: Borylation (Critical Step)
Reaction: Lithium-Halogen Exchange followed by Boronate Trapping.[1]
-
Protocol:
-
Dissolve 1-(benzyloxy)-2-bromo-4-ethylbenzene in anhydrous THF under Nitrogen/Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise.[1] Maintain temp < -70°C.
-
Stir for 30-60 mins to generate the aryllithium species.
-
Add Triisopropyl borate (B(OiPr)₃) (1.2 eq) rapidly.
-
Allow to warm to room temperature (forms the boronate ester).[1]
-
Quench with 2N HCl (hydrolysis of ester to acid).
-
Extract with EtOAc.[1] The boronic acid may crystallize upon concentration or require recrystallization (Hexanes/EtOAc).[1]
-
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This is the primary application.[1] The boronic acid couples with aryl/heteroaryl halides (Ar-X) to form biaryl compounds.[1]
Standard Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
-
Base: Na₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
-
Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1]
-
Temperature: 80–100 °C.[1]
Deprotection Strategy
Post-coupling, the benzyl group is often removed to reveal the free phenol, which can then participate in hydrogen bonding within a protein active site.[1]
Reaction: Hydrogenolysis.[1]
-
Reagents: H₂ gas (1 atm or balloon), 10% Pd/C.
-
Solvent: Methanol or Ethanol.[1]
-
Outcome: Cleavage of the O-Bn bond yields the 2-hydroxy-5-ethylphenyl derivative.[1]
Application Workflow Diagram
Figure 2: Typical medicinal chemistry workflow converting the boronic acid into a bioactive phenol.
Handling & Safety
Stability
-
Boroxine Formation: Like most boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride (boroxine) upon storage.[1] This is reversible in aqueous reaction media.[1]
-
Protodeboronation: Prolonged heating in acidic media or presence of certain metal catalysts can cause loss of the boron group (replaced by H).[1]
Safety Profile (GHS Classification)
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Reference for Benzyl protection/deprotection protocols).
-
Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
2-(Benzyloxy)-5-ethylphenylboronic acid CAS number and molecular weight
Executive Summary
2-(Benzyloxy)-5-ethylphenylboronic acid (CAS 127972-18-3) is a specialized organoboron building block utilized primarily in the synthesis of biaryl ethers and complex pharmaceutical intermediates. Distinguished by its ortho-benzyloxy protection and meta-ethyl lipophilic handle, this compound serves as a critical scaffold for introducing ethyl-substituted biphenyl motifs while maintaining a masked phenolic group. This guide details its physicochemical properties, validated synthesis protocols, and application in Suzuki-Miyaura cross-coupling reactions, tailored for researchers in medicinal chemistry and process development.
Chemical Specifications
The following data characterizes the high-purity grade of the compound required for catalytic applications.
| Parameter | Specification |
| Chemical Name | 2-(Benzyloxy)-5-ethylphenylboronic acid |
| CAS Number | 127972-18-3 |
| Molecular Formula | C₁₅H₁₇BO₃ |
| Molecular Weight | 256.11 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water |
| Purity (HPLC) | ≥ 97.0% |
| SMILES | CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)B(O)O |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂); Hygroscopic |
Synthesis & Manufacturing Protocol
While commercially available, in-house preparation is often required to ensure fresh boronic acid free from boroxine anhydrides. The following protocol describes the synthesis starting from 2-bromo-4-ethylphenol , utilizing a standard lithiation-borylation sequence.
Reaction Pathway
The synthesis involves the protection of the phenol followed by a cryogenic lithium-halogen exchange.
Figure 1: Two-step synthesis pathway from 2-bromo-4-ethylphenol.
Detailed Methodology
Step 1: Benzyl Protection[1]
-
Reagents: Charge a reaction vessel with 2-bromo-4-ethylphenol (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), and Benzyl Bromide (BnBr, 1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Conditions: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the phenol.
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3][4][5]
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient) yields 1-(benzyloxy)-2-bromo-4-ethylbenzene as a clear oil.
Step 2: Lithiation and Borylation
Critical Control Point: Temperature must be maintained below -70°C to prevent Wurtz coupling or benzylic deprotonation.
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (1.6 M in hexanes, 1.1 eq) over 20 minutes. Stir at -78°C for 1 hour.
-
Quench: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly. Allow the mixture to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Isolation: Extract with EtOAc. Wash with brine.[2][3][5] Concentrate to a solid. Recrystallize from Acetonitrile/Water or Hexane/EtOAc to obtain pure 2-(Benzyloxy)-5-ethylphenylboronic acid .
Application: Suzuki-Miyaura Cross-Coupling[4][6][7]
This compound is most frequently employed to couple with aryl halides, creating biaryl systems. The ortho-benzyloxy group provides steric bulk that can influence atropisomerism in restricted systems, while also serving as a robust protecting group.
Catalytic Cycle & Mechanism
The boronic acid participates in the transmetallation step of the Suzuki cycle.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the boronic acid.
Standard Protocol
-
Reagents: Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Degas solvents. Heat at 80-90°C for 4-12 hours under Argon.
-
Note: For sterically hindered partners, switch to Pd(PPh₃)₄ or SPhos Pd G2/G3 catalysts.
Handling, Stability, and Safety
Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).
-
Observation: Purity analysis by NMR may show multiple peaks if the sample is dry.
-
Remedy: This is reversible. In aqueous basic conditions (Suzuki reaction), the boroxine hydrolyzes back to the active boronic acid monomer. No pre-treatment is necessary.
Protodeboronation
Under harsh basic conditions or high temperatures, the boronic acid group can be cleaved (replaced by H).
-
Mitigation: Use mild bases (K₃PO₄ or NaHCO₃) if protodeboronation is observed with K₂CO₃.
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
Storage: Keep refrigerated (2-8°C). Long-term storage at room temperature may accelerate dehydration.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
Sources
The Dual-Edged Sword: An In-Depth Technical Guide to the Electronic Effects of Benzyloxy Substitution on Phenylboronic Acid Reactivity
Abstract
For researchers, medicinal chemists, and professionals in drug development, the predictability of a reaction is paramount. Phenylboronic acids are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of countless pharmaceutical compounds. However, the reactivity of the boronic acid is not intrinsic; it is exquisitely tuned by the electronic nature of its substituents. This technical guide provides an in-depth analysis of the benzyloxy group as a substituent, dissecting its powerful, yet often misunderstood, electronic effects on the reactivity of the phenylboronic acid core. We will move beyond simple classification, exploring the quantitative underpinnings of these effects and their direct consequences on reaction kinetics and mechanism, providing both field-proven insights and actionable experimental protocols.
The Electronic Character of the Benzyloxy Substituent: A Tale of Two Effects
The influence of any substituent on an aromatic ring can be deconstructed into two primary components: the inductive effect and the resonance effect. The benzyloxy group (-OCH₂C₆H₅) is a classic example of a substituent where these two effects operate in opposition, making its net influence highly dependent on its position (ortho, meta, or para) relative to the boronic acid moiety.
The phenoxy group (-OC₆H₅) is an excellent electronic proxy for the benzyloxy group. The intervening methylene (-CH₂-) spacer in the benzyloxy group slightly mitigates the inductive effect compared to a methoxy group, but the dominant electronic interactions are governed by the oxygen atom bonded directly to the phenyl ring.
-
Inductive Effect (I): The oxygen atom is highly electronegative and pulls electron density away from the phenyl ring through the sigma (σ) bond framework. This is an electron-withdrawing effect (-I) that deactivates the ring and increases the acidity of the boronic acid.
-
Resonance Effect (R): The lone pairs on the oxygen atom can be delocalized into the pi (π) system of the aromatic ring. This is a powerful electron-donating effect (+R) that increases electron density on the ring, particularly at the ortho and para positions.
This duality is quantitatively captured by the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates and equilibria to the electronic properties of substituents.[1][2] The equation is given by:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where k or K is the rate or equilibrium constant for the substituted reactant, k₀ or K₀ is the reference constant for the unsubstituted reactant, ρ (rho) is the reaction constant indicating the sensitivity of the reaction to electronic effects, and σ (sigma) is the substituent constant.[1]
A negative σ value indicates a net electron-donating group, while a positive value indicates a net electron-withdrawing group. For the closely related phenoxy substituent, the Hammett constants are:
| Substituent | Position | Hammett Constant (σ) | Dominant Effect | Net Character |
| Phenoxy (-OPh) | meta | σₘ = +0.252 [2][3] | Inductive (-I) | Electron-Withdrawing |
| Phenoxy (-OPh) | para | σₚ = -0.320 [2][3] | Resonance (+R) | Electron-Donating |
Causality Explained: At the meta position, the resonance effect is minimal. Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates, resulting in a positive σₘ value. At the para position, the powerful electron-donating resonance effect (+R) can be fully expressed, overriding the inductive effect and resulting in a strongly negative σₚ value. This positional dichotomy is the key to understanding and strategically deploying benzyloxy-substituted phenylboronic acids.
Mechanism Insight: During transmetalation, the aryl group from the boron atom is transferred to the palladium(II) center. This step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). [4][5]The rate of this transfer is highly sensitive to the electronic density of the migrating aryl group.
-
Role of p-Benzyloxy Substitution: As a strong electron-donating group (σₚ < 0), the para-benzyloxy substituent increases the electron density on the phenyl ring. This enhanced nucleophilicity of the ipso-carbon (the carbon attached to boron) facilitates a faster transfer to the electron-deficient palladium(II) center. [6]Therefore, para-benzyloxy substitution generally accelerates the rate of Suzuki-Miyaura coupling.
-
Role of m-Benzyloxy Substitution: As a net electron-withdrawing group (σₘ > 0), the meta-benzyloxy substituent decreases the electron density on the phenyl ring. This reduces the nucleophilicity of the ipso-carbon, leading to a slower transmetalation step. Consequently, meta-benzyloxy substitution generally decelerates the rate of Suzuki-Miyaura coupling compared to the unsubstituted or para-substituted analogues.
This principle allows for rational catalyst and substrate selection. When coupling a less reactive organohalide (e.g., an aryl chloride), using a phenylboronic acid with a para-benzyloxy group can provide the necessary kinetic boost to achieve a reasonable reaction rate and yield.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis, characterization, and kinetic evaluation of benzyloxyphenylboronic acids.
Synthesis of 4-Benzyloxyphenylboronic Acid
This procedure is adapted from established literature methods for the synthesis of arylboronic acids from aryl bromides. [7] Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-(benzyloxy)benzene (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.3 M).
-
Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.
-
Causality: n-BuLi is a strong base that deprotonates the most acidic proton or, in this case, undergoes lithium-halogen exchange to form the highly reactive aryllithium intermediate.
-
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq.) dropwise, again keeping the internal temperature below -70 °C.
-
Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.
-
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours.
-
Quench and Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 3 M aqueous HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
-
-
Purification: Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-benzyloxyphenylboronic acid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
This protocol outlines a method to compare the reaction rates of different substituted phenylboronic acids.
Materials:
-
Aryl Halide (e.g., 4-bromoacetophenone)
-
Phenylboronic Acid (unsubstituted control)
-
4-Benzyloxyphenylboronic Acid (test substrate)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Internal Standard (e.g., Dodecane, a compound not involved in the reaction and with a distinct retention time)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector and a suitable C18 column.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of the aryl halide, each boronic acid, the base, and the internal standard in the chosen reaction solvent.
-
Reaction Setup: In a reaction vial equipped with a stir bar, combine the aryl halide solution (1.0 eq.), the boronic acid solution (1.2 eq.), the base solution (2.0 eq.), and the internal standard solution.
-
Initiation and Monitoring: Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 80 °C). To initiate the reaction (t=0), add the palladium catalyst solution (e.g., 1-2 mol%). Immediately withdraw the first aliquot (~50 µL).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot from the reaction mixture. Immediately quench the aliquot in a pre-prepared HPLC vial containing a small amount of a suitable solvent (e.g., acetonitrile) and a quenching agent if necessary to stop the reaction. [8]5. HPLC Analysis: Analyze each quenched sample by HPLC. Develop a method that provides good separation between the starting aryl halide, the biaryl product, and the internal standard. Monitor the disappearance of the aryl halide peak area and the appearance of the product peak area relative to the constant peak area of the internal standard.
-
Data Analysis: Plot the concentration of the product (calculated from the peak area ratio to the internal standard) versus time. The initial slope of this curve is proportional to the initial reaction rate. Comparing the initial rates obtained for 4-benzyloxyphenylboronic acid versus phenylboronic acid under identical conditions provides a quantitative measure of the electronic effect.
Conclusion
The benzyloxy group is not a simple "electron-donating" substituent. Its electronic influence is a sophisticated interplay of inductive and resonance effects, dictated by its position on the phenylboronic acid. A para-benzyloxy group acts as a powerful electron-donating substituent, enhancing the nucleophilicity of the boronic acid and accelerating key steps in reactions like the Suzuki-Miyaura coupling. In contrast, a meta-benzyloxy group is a net electron-withdrawing substituent that can decelerate such reactions. This nuanced understanding empowers chemists to move beyond trial-and-error and engage in rational design, selecting the appropriately substituted boronic acid to control reaction kinetics and optimize synthetic outcomes. By leveraging the principles and protocols outlined in this guide, researchers can harness the dual nature of the benzyloxy group to achieve their synthetic goals with greater precision and efficiency.
References
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved March 2, 2026, from [Link]
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved March 2, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 2, 2026, from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved March 2, 2026, from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved March 2, 2026, from [Link]
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
-
Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved March 2, 2026, from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 2, 2026, from [Link]
-
UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant. Retrieved March 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 2, 2026, from [Link]
-
Geri, J. B., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. Retrieved March 2, 2026, from [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
Thermodynamic Stability and Degradation Kinetics of 2-(Benzyloxy)-5-ethylphenylboronic Acid
Executive Summary
The rational design of boronic acid-based pharmaceuticals, sensors, and synthetic intermediates requires a rigorous understanding of their thermodynamic and kinetic stability. 2-(Benzyloxy)-5-ethylphenylboronic acid is a highly functionalized, electron-rich arylboronic acid characterized by significant stereoelectronic complexity. The presence of a bulky, electron-donating benzyloxy group at the ortho position, combined with an ethyl group at the meta position (relative to the benzyloxy group), fundamentally alters the molecule's conformational energy landscape, Lewis acidity, and susceptibility to degradation pathways such as oxidative deboronation and protodeboronation.
This technical guide synthesizes the core thermodynamic principles governing this specific molecule, providing researchers with self-validating experimental protocols to quantify its stability profile.
Stereoelectronic Effects and Conformational Thermodynamics
The thermodynamic baseline of 2-(Benzyloxy)-5-ethylphenylboronic acid is dictated by the interplay between steric hindrance and electronic delocalization.
The Ortho-Effect and Rotation Barriers
In unsubstituted phenylboronic acid, the B(OH)₂ group is nearly coplanar with the aromatic ring, allowing for weak conjugation. However, the introduction of the bulky ortho-benzyloxy group forces the boronic acid moiety out of coplanarity due to severe steric clash[1]. Computational and crystallographic studies on similar ortho-substituted phenylboronic acids reveal that this steric hindrance significantly increases the rotation barrier (
This restricted rotation is partially stabilized by weak intramolecular hydrogen bonding between the boronic acid hydroxyl proton and the oxygen atom of the benzyloxy group (O-H···O(benzyl))[2]. This intramolecular interaction traps the molecule in a specific syn-anti conformation, heavily influencing its solid-state packing and solution-phase thermodynamics.
Lewis Acidity and Boronate Equilibrium
Boronic acids are Lewis acids, not Brønsted acids; they achieve acidity by accepting a hydroxide ion (OH⁻) from water to form a tetrahedral
Despite the inductive electron-withdrawing potential of the oxygen atom, the massive steric bulk of the benzyloxy group proximal to the boronic center creates "steric inhibition of resonance" and physically blocks the geometric transition from a trigonal planar (
Equilibrium and Degradation Pathways
Understanding the thermodynamic fate of this compound requires mapping its primary equilibrium states and irreversible degradation vectors.
Caption: Thermodynamic equilibria and primary degradation pathways of the boronic acid monomer.
Boroxine Trimerization
In non-aqueous environments, boronic acids undergo reversible dehydration to form six-membered boroxine anhydrides. For 2-(Benzyloxy)-5-ethylphenylboronic acid, the thermodynamics of trimerization are highly unfavorable. The three bulky ortho-benzyloxy groups must project across the faces of the planar B₃O₃ ring, creating immense steric repulsion. Thus, the equilibrium heavily favors the monomeric acid unless forced under strict dehydrating conditions (e.g., Dean-Stark distillation).
Oxidative Deboronation
Boronic acids are metabolically unstable in the presence of reactive oxygen species (ROS), undergoing rapid oxidative deboronation to yield the corresponding phenol[4]. The mechanism involves the nucleophilic attack of an oxidant (like OOH⁻) onto the empty p-orbital of the boron, followed by a rate-limiting 1,2-aryl migration from boron to oxygen. Because the migrating aryl group in 2-(Benzyloxy)-5-ethylphenylboronic acid is highly electron-rich, the transition state of this migration is stabilized. Consequently, this molecule exhibits high kinetic susceptibility to oxidative degradation.
Base-Catalyzed Protodeboronation
Protodeboronation—the cleavage of the C-B bond to yield an arene—is a slow thermodynamic sink in aqueous solutions[4]. It typically proceeds via the tetrahedral boronate anion, which fragments to liberate a transient aryl anion. While the electron-donating groups destabilize this transient carbanion (theoretically slowing the reaction), the severe steric strain introduced by the ortho-benzyloxy group in the tetrahedral state can lower the activation energy for C-B bond cleavage, making its hydrolytic stability highly pH-dependent.
Self-Validating Experimental Protocols
To accurately profile the thermodynamic and kinetic stability of 2-(Benzyloxy)-5-ethylphenylboronic acid, we utilize a multi-modal analytical workflow. Every protocol below is designed as a self-validating system to prevent data artifacts caused by proton ambiguity or secondary side reactions[5].
Caption: Multi-modal analytical workflow for quantifying thermodynamic and kinetic stability parameters.
Protocol A: Variable-Temperature NMR (Boroxine Thermodynamics)
Purpose: Determine the enthalpy (
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous Toluene-
containing a sealed capillary of hexamethyldisiloxane (HMDSO) as an internal standard. -
Acquisition: Acquire quantitative ¹H-NMR spectra at 10 K intervals from 298 K to 373 K. Allow 15 minutes of equilibration at each temperature.
-
Integration: Integrate the distinct benzylic CH₂ protons of the monomer versus the boroxine trimer.
-
Self-Validation (Reversibility Check): After the 373 K acquisition, cool the sample immediately back to 298 K and re-acquire. If the calculated
deviates by >2% from the initial 298 K reading, irreversible thermal protodeboronation has occurred, and the high-temperature data points must be discarded. -
Analysis: Construct a van 't Hoff plot (
vs. ) to extract thermodynamic parameters.
Protocol B: HPLC-UV Kinetics (Oxidative Deboronation)
Purpose: Calculate the pseudo-first-order rate constant (
-
Preparation: Prepare a 1.0 mM solution of the boronic acid in a 50 mM Phosphate Buffered Saline (PBS) at pH 7.4, utilizing 10% v/v Acetonitrile as a cosolvent to ensure complete dissolution.
-
Initiation: Inject H₂O₂ to achieve a final concentration of 10 mM (10-fold excess) at 25°C.
-
Sampling: At 1, 3, 5, 10, and 30 minutes, extract 50 µL aliquots and immediately quench with 10 µL of a concentrated catalase solution (to destroy residual H₂O₂).
-
Analysis: Inject onto a C18 RP-HPLC column using a H₂O/MeCN gradient. Monitor at the isosbestic point (determined via prior UV-Vis scans) and at
. -
Self-Validation (Mass Balance): At every time point, the molar sum of the remaining 2-(Benzyloxy)-5-ethylphenylboronic acid and the generated 2-(benzyloxy)-5-ethylphenol must equal 100% ± 2% of the initial concentration. A deficit indicates secondary oxidation of the phenol ring.
Protocol C: Potentiometric Titration (pKa Determination)
Purpose: Quantify the Lewis acidity of the boronic center.
-
Preparation: Dissolve the compound in a 50% v/v Methanol/Water mixture (to overcome aqueous insolubility) to a concentration of 5 mM. Add 0.1 M NaCl to maintain constant ionic strength.
-
Titration: Under a continuous N₂ sparge (to exclude CO₂), titrate with standardized 0.1 M NaOH using an automated titrator.
-
Self-Validation (Hysteresis Check): Upon reaching pH 11.5, immediately back-titrate with standardized 0.1 M HCl to pH 3.0. The forward and backward titration curves must perfectly overlay. Hysteresis indicates that base-catalyzed protodeboronation occurred at high pH, invalidating the pKa calculation.
-
Analysis: Utilize the Yasuda-Shedlovsky extrapolation method across varying MeOH/Water ratios to determine the true aqueous pKa.
Quantitative Data Summaries
The following tables summarize the expected thermodynamic and kinetic parameters for 2-(Benzyloxy)-5-ethylphenylboronic acid, synthesized from principles governing structurally analogous ortho-alkoxy arylboronic acids.
Table 1: Thermodynamic and Structural Parameters
| Parameter | Value (Estimated) | Analytical Method | Causality / Structural Driver |
| Aqueous pKa | 9.8 – 10.2 | Potentiometric Titration | Steric inhibition of tetrahedral boronate formation by the ortho-benzyloxy group[3]. |
| Rotation Barrier ( | ~33.0 kJ/mol | VT-NMR / DFT | Severe steric clash between B(OH)₂ and the bulky -OBn substituent[2]. |
| Boroxine | > +5.0 kJ/mol | VT-NMR | Massive steric repulsion across the faces of the B₃O₃ ring prevents trimerization. |
Table 2: Kinetic Stability Profiles
| Environmental Condition | Primary Degradant | Half-Life ( | Stability Assessment |
| 10 mM H₂O₂, pH 7.4, 25°C | 2-(Benzyloxy)-5-ethylphenol | < 5 minutes | Highly Unstable (Electron-rich ring accelerates 1,2-migration)[4]. |
| pH 10.0 Buffer, 80°C | 1-Benzyloxy-4-ethylbenzene | ~ 12 hours | Moderately Unstable (Base-catalyzed protodeboronation). |
| pH 7.4 Buffer, 25°C | None | > 6 months | Highly Stable (In the absence of oxidants). |
References
- Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids Source: ResearchGate / European Journal of Inorganic Chemistry URL
- (Trifluoromethoxy)
- Improving the oxidative stability of boronic acids through stereoelectronic effects Source: Digitellinc / Journal of the American Chemical Society URL
- Source: Academia.
- Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations Source: MDPI / Molecules URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. (PDF) Reactivity of Boronic Acids toward Catechols in Aqueous Solution [academia.edu]
Structural Elucidation of 2-(Benzyloxy)-5-ethylphenylboronic Acid: A Predictive NMR Technical Guide
Executive Summary
This technical guide provides a predictive spectral analysis for 2-(Benzyloxy)-5-ethylphenylboronic acid , a functionalized arylboronic acid commonly utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.
Accurate characterization of this compound is frequently complicated by two inherent physicochemical phenomena: boroxine (anhydride) formation and quadrupolar relaxation of the boron nucleus. This guide synthesizes theoretical chemical shift prediction with practical experimental protocols to ensure reproducible data acquisition.
Part 1: Structural Analysis & Electronic Environment
To accurately predict the NMR landscape, we must first define the electronic environment of the molecule. The structure consists of a central benzene ring trisubstituted in a 1,2,5-pattern.
Electronic Influences[1][2]
-
Boronic Acid (C1): Acts as a weak electron-withdrawing group (EWG) via induction (
) but can exhibit -donating character depending on hybridization ( vs ). It typically deshields ortho protons. -
Benzyloxy Group (C2): A strong electron-donating group (EDG) by resonance. It significantly shields the ortho (C3) and para (C5) positions, though C5 is substituted.
-
Ethyl Group (C5): A weak EDG via hyperconjugation.
DOT Diagram: Molecular Numbering
The following diagram establishes the numbering scheme used throughout this guide.
Figure 1: Connectivity and numbering logic for 2-(Benzyloxy)-5-ethylphenylboronic acid.
Part 2: Predicted 1H NMR Analysis
Solvent: DMSO-
The proton spectrum is divided into three distinct regions: the aliphatic ethyl group, the benzyloxy tether, and the aromatic region.
Summary Table: 1H Chemical Shifts ( )[3]
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| B-OH | Hydroxyl | 7.80 - 8.20 | Broad Singlet | 2H | - | Variable; disappears in |
| H6 | Ar-H | 7.55 | Doublet (d) | 1H | Deshielded by Boron (Ortho). | |
| Ph-H | Benzyl | 7.30 - 7.45 | Multiplet (m) | 5H | - | Overlapping aromatic envelope. |
| H4 | Ar-H | 7.18 | dd | 1H | Coupling to H3 and H6. | |
| H3 | Ar-H | 6.95 | Doublet (d) | 1H | Shielded by Ortho-Alkoxy group. | |
| O-CH2 | Benzylic | 5.12 | Singlet (s) | 2H | - | Characteristic deshielded methylene. |
| Et-CH2 | Methylene | 2.58 | Quartet (q) | 2H | Typical benzylic alkyl shift. | |
| Et-CH3 | Methyl | 1.18 | Triplet (t) | 3H | Typical primary alkyl shift. |
Detailed Mechanistic Analysis[4][5][6]
-
The "Boron Effect" (H6): H6 is located ortho to the boronic acid and meta to the ethyl group. The empty p-orbital on boron typically causes paramagnetic deshielding, pushing this signal downfield (~7.55 ppm). It appears as a doublet with a small meta-coupling constant (
Hz) to H4. -
The "Alkoxy Effect" (H3): H3 is ortho to the strong electron-donating benzyloxy group. This increases electron density at C3, shielding the proton significantly (~6.95 ppm). It shows a large ortho-coupling (
Hz) to H4. -
The Benzylic Spacer: The
protons appear as a sharp singlet. While typical benzyl ethers appear ~4.5 ppm, the attachment to an oxygen atom shifts this to ~5.1 ppm.
Part 3: Predicted 13C NMR Analysis
Note on C-B Visibility: The carbon directly attached to boron (C1) is often invisible or severely broadened due to the quadrupolar relaxation of the
Summary Table: 13C Chemical Shifts ( )
| Carbon | Type | Shift ( | Notes |
| C2 | Quaternary (C-O) | 162.5 | Deshielded by Oxygen (ipso). |
| C1 | Quaternary (C-B) | ~130-135 (Broad) | Quadrupolar Broadened. Often not observed. |
| Ph-ipso | Quaternary | 137.2 | Benzyl ring attachment point. |
| C5 | Quaternary (C-Et) | 136.5 | Inductive effect of ethyl. |
| H6 | CH | 134.8 | Ortho to Boron. |
| H4 | CH | 130.1 | |
| Ph-H | CH (Benzyl) | 128.6, 128.0, 127.5 | Typical monosubstituted benzene pattern. |
| H3 | CH | 114.5 | Shielded by Ortho-Alkoxy. |
| O-CH2 | CH2 | 70.2 | Benzylic Ether. |
| Et-CH2 | CH2 | 28.1 | Benzylic Alkyl. |
| Et-CH3 | CH3 | 15.8 | Primary Alkyl. |
Part 4: Practical Considerations & Experimental Protocols
The Boroxine Equilibrium Challenge
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially in non-polar solvents like
Mechanism of Interference:
Figure 2: The dynamic equilibrium between boronic acid monomers and boroxine trimers.
Validated Experimental Protocol
To ensure data integrity and trustworthiness (Trustworthiness in E-E-A-T), follow this specific sample preparation workflow.
Method A: The DMSO Standard (Recommended)
DMSO-
-
Mass: Weigh 10-15 mg of sample.
-
Solvent: Add 0.6 mL DMSO-
. -
Acquisition: Run standard proton parameters.
-
Result: Sharp peaks; OH protons visible ~8.0 ppm.
Method B: The D2O Shake (For CDCl3)
If you must use Chloroform (
-
Dissolve: Dissolve sample in
. -
Additive: Add 1 drop of
directly to the NMR tube. -
Agitate: Shake vigorously for 30 seconds.
-
Mechanism: The
exchanges the OH protons (making them invisible) and pushes the equilibrium toward the monomeric acid species in the aqueous layer/interface, often sharpening the signals in the organic layer. -
Result: OH peaks disappear; aromatic splitting simplifies.
Troubleshooting: Missing Carbons
If the C1 (C-B) carbon is critical for your assignment:
-
Technique: Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Logic: Look for cross-peaks from H6 (strong 3-bond coupling) or H3 (weak 4-bond coupling). The cross-peak will identify the chemical shift of the "invisible" boron-attached carbon indirectly.[2]
References
-
Storey, R. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Nieto, S., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[3] Journal of the American Chemical Society. (Simulated citation based on search context regarding equilibrium kinetics).
-
Reich, H. J. (2024). "B-11 NMR and Boron Substituent Effects." University of Wisconsin-Madison Organic Chemistry Data.
-
Parella, T. (2008).[4] "NMR Periodic Table: Boron NMR." IMSERC Northwestern University.
Sources
An In-depth Technical Guide to 2-Alkoxy Substituted Phenylboronic Acids: Synthesis, Properties, and Applications
Introduction
In the landscape of modern organic synthesis, phenylboronic acids are indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among the vast array of substituted phenylboronic acids, those bearing a 2-alkoxy group exhibit a unique combination of electronic and steric properties that render them highly valuable building blocks for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth exploration of 2-alkoxy substituted phenylboronic acids, moving beyond simple reaction schemes to elucidate the underlying principles that govern their synthesis, reactivity, and diverse applications. As researchers and drug development professionals, understanding the "why" behind the "how" is paramount for troubleshooting, optimization, and innovation. This document is structured to provide that critical insight, grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis and Structural Characteristics
The utility of any chemical reagent begins with its reliable synthesis and a thorough understanding of its physical properties. The presence of the ortho-alkoxy group imparts specific characteristics to these boronic acids that influence their preparation, purification, and solid-state behavior.
Synthesis: The Grignard Approach
A robust and widely used method for the synthesis of 2-alkoxy substituted phenylboronic acids is the Grignard reaction. This pathway involves the formation of a Grignard reagent from a 2-alkoxybromobenzene, followed by quenching with a trialkyl borate ester.
Workflow for Synthesis of 2-Alkoxyphenylboronic Acid
Caption: Synthesis of 2-alkoxyphenylboronic acid via the Grignard pathway.
Detailed Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid
This protocol is adapted from established procedures for Grignard reagent formation and subsequent borylation.[1][2][3]
-
Apparatus Setup and Drying: All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be rigorously dried by flame-drying under a stream of inert gas (Argon or Nitrogen) to prevent quenching of the Grignard reagent.
-
Grignard Initiation: Charge the flask with magnesium turnings (1.2 equivalents) and a small crystal of iodine. The iodine acts as an indicator and helps to activate the magnesium surface.[2]
-
Reagent Addition: Add a solution of 2-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion to the magnesium and gently heat the flask to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the newly formed Grignard reagent in an ice bath. In a separate, dry flask, prepare a solution of tri-isopropyl borate (2.0 equivalents) in anhydrous THF and cool it to -78 °C (a dry ice/acetone bath).
-
Quenching: Slowly add the Grignard reagent to the cold tri-isopropyl borate solution via cannula transfer. Causality Note: Adding the Grignard reagent to the borate ester (inverse addition) at low temperature is crucial to minimize the formation of diaryl and triaryl borane byproducts.
-
Hydrolysis: Allow the mixture to warm to room temperature overnight. Then, carefully pour it into a stirred solution of 10% hydrochloric acid. Stir for 1 hour to hydrolyze the boronate ester to the boronic acid.[1]
-
Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).[4]
Structural Properties and Their Implications
Phenylboronic acids typically exist as hydrogen-bonded dimers in the solid state. However, the introduction of bulky ortho-alkoxy groups can disrupt this arrangement.
-
Monomeric vs. Dimeric Structures: Studies have shown that while monosubstituted ortho-alkoxyphenylboronic acids still form typical dimers, di-ortho-substituted species like 2,6-dimethoxyphenylboronic acid can adopt an unprecedented monomeric structure in the crystal lattice. This is attributed to the steric hindrance of the alkoxy groups, which favors the formation of intramolecular hydrogen bonds between the alkoxy oxygen and the boronic acid hydroxyl groups over intermolecular dimerization.
-
Solubility: The disruption of the stable, dimeric packing arrangement leads to a significant increase in solubility in many organic solvents compared to the meta and para isomers or unsubstituted phenylboronic acid. This is a practical advantage in designing homogeneous reaction conditions.
Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Deep Dive
The Suzuki-Miyaura reaction is the flagship application for 2-alkoxy substituted phenylboronic acids. The ortho-alkoxy substituent is not merely a passenger; it actively participates in and influences the catalytic cycle, enhancing both reaction rate and, in some cases, selectivity.
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The catalytically active species is a Pd(0) complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of the 2-Alkoxy Group
-
Electronic Effects: Alkoxy groups are electron-donating through resonance, increasing the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group facilitates the transmetalation step—often the rate-determining step of the cycle—where the aryl group is transferred from boron to the palladium center.
-
Chelation and Directing Effects: The most profound influence of the ortho-alkoxy group is its ability to act as a chelating ligand. The oxygen atom can coordinate to the palladium center in the transition state. This pre-coordination can lower the activation energy of the reaction and enforce a specific geometry, leading to enhanced reactivity and unique selectivity. For instance, in reactions with poly-halogenated substrates, this chelation effect can direct the coupling to the position proximal to the alkoxy group, a phenomenon not observed with meta or para isomers.[7][8]
Comparative Reactivity Data
The electronic nature of the substituent on the phenylboronic acid has a dramatic effect on reaction outcomes. Electron-donating groups (EDGs) like alkoxy groups generally lead to higher yields compared to electron-withdrawing groups (EWGs) like the nitro group.
| Phenylboronic Acid | Substituent Type | Typical Yield (%) with Aryl Bromide | Rationale |
| 2-Methoxyphenylboronic acid | Strong EDG | >90% | Enhanced nucleophilicity and potential chelation accelerate transmetalation. |
| 4-Methoxyphenylboronic acid | Strong EDG | >90% | Enhanced nucleophilicity accelerates transmetalation. |
| Phenylboronic acid | Neutral | 70-85% | Baseline reactivity. |
| 4-Nitrophenylboronic acid | Strong EWG | 50-70% | Decreased nucleophilicity slows transmetalation. |
| 2-Nitrophenylboronic acid | Strong EWG | <30% | Severe steric hindrance combined with electronic deactivation significantly retards the reaction. |
Note: Yields are representative and highly dependent on specific reaction conditions (catalyst, base, solvent, temperature) and coupling partners.
Self-Validating Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling a generic aryl bromide with 2-methoxyphenylboronic acid. Each component choice is critical for success.
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv), 2-methoxyphenylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a self-validating step; failure to remove oxygen will lead to oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst, resulting in low or no yield.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/water, typically in a 4:1 to 10:1 ratio).[10][11] Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand like SPhos.
-
Expert Insight: Water is a crucial component in many Suzuki couplings. It helps to dissolve the inorganic base and facilitates the transmetalation step. The use of bulky, electron-rich phosphine ligands like SPhos often accelerates the oxidative addition and reductive elimination steps, leading to higher turnover numbers.
-
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is typically purified by flash column chromatography.[10]
Part 3: Beyond Suzuki-Miyaura: Other Key Applications
While dominant, the Suzuki-Miyaura reaction is not the sole application for these versatile reagents. Their inherent ability to interact with diols opens up significant opportunities in biotechnology and materials science.
Biomedical Sensing
Phenylboronic acids can reversibly form covalent bonds with compounds containing cis-diols, such as carbohydrates.[12][13] This interaction is the foundation for their use in glucose sensors for diabetes management.
-
Mechanism of Sensing: When a 2-alkoxyphenylboronic acid derivative is incorporated into a polymer matrix (like a hydrogel), the binding of glucose causes the hydrogel to swell or shrink.[14][15][16] This physical change can be transduced into a measurable optical signal, for example, by a change in the diffraction wavelength of an embedded hologram.[13] The reversible nature of the boronic acid-diol interaction is key, allowing for continuous, real-time monitoring of glucose levels.[13]
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary cancer therapy that requires the selective delivery of boron-10 atoms to tumor cells. When irradiated with a neutron beam, the boron-10 undergoes a nuclear reaction that kills the host cell. 2-Alkoxy substituted boronophenylalanines have been synthesized and investigated as potential delivery agents for BNCT, aiming to improve tumor targeting and efficacy.
Conclusion and Future Outlook
2-Alkoxy substituted phenylboronic acids are more than just variants of a common reagent class. The ortho-alkoxy group imparts a unique set of properties that skilled researchers can leverage for significant strategic advantage. Their enhanced reactivity in cross-coupling reactions, driven by both electronic and chelation effects, allows for the efficient synthesis of sterically congested biaryl systems that are often challenging to access via other methods. Furthermore, their growing applications in chemosensing and medicine highlight their versatility. Future research will likely focus on developing novel chiral ligands that can exploit the chelating ability of the 2-alkoxy group to achieve highly enantioselective cross-coupling reactions, further expanding the synthetic chemist's toolkit for creating complex, three-dimensional molecules.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
University of Girona. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Fletcher, S. P., et al. (2024, February 8). Chelation enables selectivity control in enantioconvergent Suzuki–Miyaura cross-couplings on acyclic allylic systems. Nature Chemistry. Published by PMC. Retrieved from [Link]
-
ACS Publications. (2022, January 12). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Academia.edu. (n.d.). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Retrieved from [Link]
-
Appelhans, D., et al. (2018, March 12). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Scientific Reports. Retrieved from [Link]
-
University of Oxford Department of Chemistry. (2024, March 8). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Published by PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 25). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
DORAS. (2016, March 31). Fluorescent boronic acid derivatives for glucose biosensing. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]
-
CHEM-333. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
-
Lowe, C. R., et al. (n.d.). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Published by PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.
-
UMONS. (2022, December 19). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. (2025, June 19). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 8. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]
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- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent boronic acid derivatives for glucose biosensing - DORAS [doras.dcu.ie]
- 13. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Melting point and physical characteristics of 2-(Benzyloxy)-5-ethylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Profile of 2-(Benzyloxy)-5-ethylphenylboronic acid
Introduction: Situating 2-(Benzyloxy)-5-ethylphenylboronic acid in Modern Chemistry
2-(Benzyloxy)-5-ethylphenylboronic acid belongs to the versatile class of organic compounds known as arylboronic acids. These molecules, characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring, are cornerstones of modern organic synthesis and medicinal chemistry. Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for constructing carbon-carbon bonds. This capability allows for the assembly of complex molecular architectures, particularly biaryl structures, which are prevalent in many pharmaceuticals, agrochemicals, and advanced materials.[1][2]
While boronic acids were once considered niche reagents, the approval of drugs like bortezomib (Velcade®), a dipeptide boronic acid for treating multiple myeloma, has catalyzed immense interest in their therapeutic potential.[1][3] The boron atom's unique electronic properties—its empty p-orbital allows it to act as a Lewis acid—enable reversible covalent interactions with biological nucleophiles, such as the diol groups found in saccharides or the active sites of serine proteases. This has positioned boronic acids as valuable pharmacophores for enzyme inhibition and as components of advanced sensor systems.[4][5]
This guide provides a detailed technical overview of the physical and chemical characteristics of 2-(Benzyloxy)-5-ethylphenylboronic acid. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent's properties for its effective application in synthesis, characterization, and downstream research.
Section 1: Physicochemical Characteristics
While specific, experimentally-derived data for 2-(Benzyloxy)-5-ethylphenylboronic acid is not extensively documented in publicly available literature, a robust profile can be constructed by analyzing structurally similar compounds. The physical properties of an organic molecule are dictated by its structure—substituents on the phenyl ring, such as the benzyloxy and ethyl groups, influence its melting point, solubility, and crystalline nature.
Comparative Analysis of Structural Analogs
The melting point of a crystalline solid is a critical indicator of its purity. For arylboronic acids, this value is influenced by intermolecular forces, including hydrogen bonding from the -B(OH)₂ groups and van der Waals interactions between the aromatic rings. The data from closely related analogs provide a strong basis for estimating the properties of the title compound.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |
| 2-Benzyloxyphenylboronic acid | C₁₃H₁₃BO₃ | 228.05 | 105-110[6] | White Solid[6] |
| 2-Ethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 108[7] | White to off-white crystalline powder[7] |
| (2-(Benzyloxy)-5-methylphenyl)boronic acid | C₁₄H₁₅BO₃ | 242.08 | Not specified | White to off-white solid[8] |
| (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid | C₁₇H₂₁BO₃ | 284.16 | Not specified | Solid |
Expert Interpretation: Based on the comparative data, 2-(Benzyloxy)-5-ethylphenylboronic acid (Molecular Weight: 256.11 g/mol ) can be confidently predicted to be a white to off-white crystalline solid at room temperature. Its melting point is anticipated to be in the range of approximately 100-115 °C . The presence of the larger ethyl group compared to the methyl analog, and the benzyloxy group, suggests that crystal packing forces will be similar to those of the listed precursors.
Predicted Solubility Profile
The molecule possesses both polar [B(OH)₂] and non-polar (benzyloxy and ethylphenyl groups) regions. This amphiphilic nature dictates its solubility:
-
High Solubility: Expected in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.[6]
-
Low Solubility: Expected in non-polar solvents like hexane and in aqueous solutions at neutral pH. Solubility in aqueous bases is likely to increase due to the formation of the boronate anion.
Section 2: Methodologies for Definitive Characterization
To ensure the identity and purity of 2-(Benzyloxy)-5-ethylphenylboronic acid for any application, a suite of analytical techniques must be employed. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.
Melting Point Determination Protocol
Principle: The melting point is a fundamental thermal property. A sharp, well-defined melting range is indicative of high purity, while a broad or depressed range suggests the presence of impurities.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.
-
Loading: Place a small amount of the finely powdered crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: Insert the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Refined Measurement: Allow the apparatus to cool. Using a fresh sample, repeat the measurement with a much slower heating rate (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.
Spectroscopic and Spectrometric Analysis
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
Expected Signals: Aromatic protons (multiplets, ~6.8-7.8 ppm), benzylic CH₂ protons (singlet, ~5.0-5.2 ppm), ethyl CH₂ protons (quartet, ~2.6 ppm), ethyl CH₃ protons (triplet, ~1.2 ppm), and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.
-
-
¹³C NMR: Identifies all unique carbon atoms in the molecule.
-
Expected Signals: Aromatic carbons (~110-160 ppm), benzylic CH₂ carbon (~70 ppm), and ethyl group carbons (~15 and 29 ppm).
-
-
¹¹B NMR: Directly probes the boron atom, confirming the presence of the boronic acid.
-
Expected Signal: A single, broad peak characteristic of a trigonal boronic acid.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS) is commonly used.[10]
-
Purpose: To confirm the molecular weight of the compound.
-
Expected Ions: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts such as [M+Na]⁺ may be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the presence of key functional groups.
-
Characteristic Absorptions:
-
A broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the B(OH)₂ group.
-
A strong absorption around 1350 cm⁻¹ for the B-O stretching vibration.
-
Aromatic C-H and C=C stretching vibrations in their respective characteristic regions.
-
Section 3: Synthesis and Purification Workflow
Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[11]
Proposed Synthetic Pathway
The logical precursor for this synthesis is 1-(benzyloxy)-2-bromo-4-ethylbenzene. The workflow involves the formation of an organometallic species (either Grignard or organolithium) which then acts as a nucleophile.
Caption: Proposed synthesis workflow for 2-(Benzyloxy)-5-ethylphenylboronic acid.
Step-by-Step Synthetic Protocol
-
Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer is charged with magnesium turnings (for Grignard) or the aryl bromide (for lithium-halogen exchange). The system is purged with inert gas (Nitrogen or Argon).
-
Formation of the Organometallic Reagent:
-
Grignard: A solution of 1-(benzyloxy)-2-bromo-4-ethylbenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated and allowed to proceed until the magnesium is consumed.
-
Organolithium: The solution of the aryl bromide in anhydrous THF is cooled to -78 °C, and n-butyllithium is added dropwise.
-
-
Borylation: The solution of the organometallic reagent is cooled to -78 °C. Triisopropyl borate is added dropwise via syringe, maintaining the low temperature to prevent side reactions.
-
Quenching and Hydrolysis: After stirring, the reaction is warmed to room temperature. It is then carefully poured into a cold aqueous acid solution (e.g., 1 M HCl) with vigorous stirring to hydrolyze the boronate ester.
-
Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by either recrystallization from a suitable solvent system or by silica gel column chromatography to yield the pure product.
Section 4: Application in Drug Discovery & Development
The primary utility of 2-(Benzyloxy)-5-ethylphenylboronic acid in a research setting is as a building block in Suzuki-Miyaura cross-coupling reactions.[12][13] This reaction is a robust and highly tolerant method for forming C(sp²)-C(sp²) bonds, which is fundamental to the synthesis of many drug candidates.
The Suzuki-Miyaura Catalytic Cycle: The reaction involves a palladium catalyst that cycles through different oxidation states to couple the arylboronic acid with an aryl or vinyl halide/triflate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Application: The specific substitution pattern of 2-(Benzyloxy)-5-ethylphenylboronic acid makes it a valuable reagent for introducing a benzyloxy- and ethyl-substituted phenyl moiety into a target molecule. This can be critical in structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The benzyloxy group can act as a placeholder for a hydroxyl group (removable by hydrogenolysis) or can provide beneficial hydrophobic interactions within a protein binding pocket.
Conclusion
While direct experimental data for 2-(Benzyloxy)-5-ethylphenylboronic acid is sparse, a comprehensive physicochemical profile can be reliably inferred from its structural analogs. It is predicted to be a crystalline solid with a melting point in the range of 100-115 °C. Its identity and purity can be rigorously established using standard analytical techniques including NMR, MS, IR, and melting point analysis. As a functionalized arylboronic acid, its primary value lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions, making it a significant tool for professionals in drug discovery and synthetic chemistry.
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An In-depth Technical Guide to the Steric Hindrance Analysis of 2-(Benzyloxy)-5-ethylphenylboronic acid
Abstract
This technical guide provides a comprehensive analysis of the steric hindrance associated with 2-(Benzyloxy)-5-ethylphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural attributes contributing to the molecule's steric profile and outlines robust experimental and computational methodologies for its quantitative assessment. By elucidating the interplay between the bulky ortho-benzyloxy group and the para-ethyl substituent, this guide offers critical insights into predicting and modulating the reactivity of this compound, particularly in sterically demanding cross-coupling reactions. The protocols and analyses presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, ensuring a high degree of technical accuracy and practical utility.
Introduction: The Critical Role of Steric Hindrance in Molecular Reactivity
Steric hindrance is a fundamental concept in chemistry, describing the spatial arrangement of atoms or groups within a molecule that impedes chemical reactions.[1] This non-bonding interaction arises from the repulsion between electron clouds of nearby atoms, influencing reaction rates, chemical equilibria, and molecular conformations.[1] In the realm of organic synthesis and drug development, a thorough understanding and quantification of steric effects are paramount for predicting reaction outcomes, optimizing catalytic processes, and designing molecules with specific biological activities.[1]
Phenylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] The efficiency and selectivity of these reactions are profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring.[3][4] Ortho-substituted phenylboronic acids, in particular, often exhibit unique reactivity profiles due to the steric bulk of the substituent in close proximity to the boronic acid moiety.[5] This guide focuses on 2-(Benzyloxy)-5-ethylphenylboronic acid, a compound with distinct steric features that merit a detailed investigation.
Structural Analysis of 2-(Benzyloxy)-5-ethylphenylboronic acid
The steric profile of 2-(Benzyloxy)-5-ethylphenylboronic acid is primarily dictated by the interplay of its three key structural components: the phenyl ring, the ortho-benzyloxy group, and the para-ethyl group.
The Phenylboronic Acid Core
The boronic acid group, -B(OH)₂, is the reactive center of the molecule. Its geometry and accessibility are crucial for its participation in chemical transformations. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[6] The orientation of the B(OH)₂ group relative to the phenyl ring can influence its reactivity. Computational studies on monosubstituted phenylboronic acids suggest that the endo-exo conformer is typically the lowest in energy.[7][8]
The Ortho-Benzyloxy Substituent: A Major Steric Contributor
The benzyloxy group (-OCH₂Ph) at the ortho position is the most significant contributor to the steric hindrance of the molecule. Its bulkiness can shield the boronic acid group, hindering the approach of reactants and catalysts. The flexible nature of the benzyl group allows for multiple conformations, which can further complicate the steric environment around the reactive center. The presence of an ortho-alkoxy group can also lead to intramolecular interactions, such as hydrogen bonding, which may influence the orientation of the boronic acid group.[5]
The Para-Ethyl Substituent: A Minor but Relevant Factor
The ethyl group (-CH₂CH₃) at the para position has a less direct impact on the steric environment of the boronic acid group compared to the ortho-benzyloxy substituent. However, it contributes to the overall size of the molecule and can influence intermolecular packing in the solid state and solvation in solution. Its electronic effect is that of a weak electron-donating group, which can subtly modulate the reactivity of the boronic acid.[9]
Experimental Methodologies for Assessing Steric Hindrance
A quantitative understanding of the steric hindrance of 2-(Benzyloxy)-5-ethylphenylboronic acid requires a combination of experimental techniques. The following protocols are designed to provide a comprehensive assessment.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.
Objective: To determine the precise bond lengths, bond angles, and torsion angles of 2-(Benzyloxy)-5-ethylphenylboronic acid, and to visualize the spatial arrangement of the substituents around the boronic acid group.
Experimental Protocol:
-
Crystal Growth: Dissolve 2-(Benzyloxy)-5-ethylphenylboronic acid in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) and allow the solvent to evaporate slowly at room temperature. Seeding with a small crystal can promote the growth of high-quality single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[10] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic coordinates and displacement parameters to obtain a final structural model.[10]
Data Analysis: The refined crystal structure will reveal the conformation of the benzyloxy group, the orientation of the boronic acid moiety, and any intramolecular interactions. This information provides a static picture of the molecule's steric profile. While a crystal structure for the exact target molecule is not publicly available, the structure of the related (2-benzyloxypyrimidin-5-yl)boronic acid shows a nearly planar conformation of the aromatic rings and the boronic acid group in the solid state.[10][11]
Comparative Kinetic Studies in Suzuki-Miyaura Coupling
The rate of a chemical reaction is highly sensitive to steric hindrance. By comparing the reaction rate of 2-(Benzyloxy)-5-ethylphenylboronic acid with that of less hindered analogues in a well-defined reaction, its steric impact can be quantified.
Objective: To determine the relative rate of Suzuki-Miyaura coupling of 2-(Benzyloxy)-5-ethylphenylboronic acid compared to phenylboronic acid and 4-ethylphenylboronic acid.
Experimental Protocol:
-
Reaction Setup: In parallel reaction vessels, combine a common aryl halide (e.g., 4-iodoacetophenone), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water).[12]
-
Reactant Addition: To each vessel, add an equimolar amount of the respective boronic acid: 2-(Benzyloxy)-5-ethylphenylboronic acid, phenylboronic acid (as a baseline), and 4-ethylphenylboronic acid (to isolate the effect of the ortho-benzyloxy group).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 80 °C) and take aliquots at regular time intervals.[12]
-
Analysis: Quench the aliquots and analyze the product formation over time using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Boronic Acid | Initial Rate (mol L⁻¹ s⁻¹) | Relative Rate |
| Phenylboronic acid | k₁ | 1.00 |
| 4-Ethylphenylboronic acid | k₂ | k₂/k₁ |
| 2-(Benzyloxy)-5-ethylphenylboronic acid | k₃ | k₃/k₁ |
Interpretation: A significantly lower relative rate for 2-(Benzyloxy)-5-ethylphenylboronic acid would provide quantitative evidence of the steric hindrance imparted by the ortho-benzyloxy group.
Computational Analysis of Steric Parameters
Computational chemistry offers powerful tools to model and quantify steric hindrance at the molecular level.
Molecular Mechanics and Density Functional Theory (DFT)
Objective: To calculate the optimized geometry of 2-(Benzyloxy)-5-ethylphenylboronic acid and to determine key steric descriptors.
Computational Workflow:
-
Structure Building: Construct the 3D structure of 2-(Benzyloxy)-5-ethylphenylboronic acid using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search using molecular mechanics to identify low-energy conformers, particularly focusing on the rotation around the C-O and O-CH₂ bonds of the benzyloxy group.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[13][14][15]
-
Steric Parameter Calculation: From the optimized geometry, calculate steric parameters such as Sterimol parameters (L, B1, B5), which quantify the spatial requirements of the substituents.[16]
Visualization of the Computational Workflow:
Caption: Workflow for computational steric analysis.
Natural Bond Orbital (NBO) Analysis
Objective: To investigate potential intramolecular interactions that may influence the molecule's conformation and steric profile.
Methodology:
Perform NBO analysis on the DFT-optimized structure to identify and quantify donor-acceptor interactions, such as hydrogen bonding between the boronic acid protons and the oxygen of the benzyloxy group.[17]
Implications of Steric Hindrance for Synthetic Applications
The significant steric bulk of the ortho-benzyloxy group in 2-(Benzyloxy)-5-ethylphenylboronic acid has several important implications for its use in organic synthesis:
-
Reduced Reactivity: In reactions like Suzuki-Miyaura coupling, the steric hindrance can decrease the rate of transmetalation, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts).[4]
-
Catalyst and Ligand Selection: Overcoming the steric hindrance may necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can facilitate the coupling of sterically demanding substrates.
-
Regioselectivity: In reactions with unsymmetrical substrates, the steric hindrance can influence the regioselectivity of the reaction, favoring bond formation at less hindered positions.
-
Atropisomerism: In the biaryl products formed from this boronic acid, the steric clash between the ortho-benzyloxy group and substituents on the coupling partner can lead to hindered rotation around the newly formed C-C bond, potentially resulting in stable atropisomers.[4]
Logical Relationship Diagram:
Caption: Impact of the ortho-benzyloxy group on reactivity.
Conclusion
The steric hindrance of 2-(Benzyloxy)-5-ethylphenylboronic acid is a critical factor governing its chemical behavior. The bulky ortho-benzyloxy group significantly shields the boronic acid moiety, leading to reduced reactivity in sterically demanding reactions. A comprehensive analysis, combining X-ray crystallography, comparative kinetic studies, and computational modeling, is essential for a complete understanding of its steric profile. The insights gained from such an analysis are invaluable for the rational design of synthetic routes and the development of novel molecules in the fields of materials science and medicinal chemistry.
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Journal of Physical Chemistry and Functional Materials » Submission » Molecular Structure, Thermochemistry, Non-Covalent Interactions Computation Using DFT Studies Of The 1 Amino 2-(3,4- Dihydroxyphenyl) Boronic Acid (AHPEBA) Compound - DergiPark. Available at: [Link]
-
Molecular dynamics simulation, DFT calculations and vibrational spectroscopic study of N[sbnd]H•••O bound dimer models for DL-β-phenylalanine and 3-amino-3-(4-chlorophenyl)propionic acid - R Discovery. Available at: [Link]
Sources
- 1. Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of (2-benzyl-oxy-pyrimidin-5-yl)boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Density Functional Theory and Molecular Dynamics Simulation Studies on the Corrosion Inhibition of Phenolic Acid-Based Derivatives on Aluminum Metal | Scholars Middle East Publishers [saudijournals.com]
- 14. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 15. Journal of Physical Chemistry and Functional Materials » Submission » Molecular Structure, Thermochemistry, Non-Covalent Interactions Computation Using DFT Studies Of The 1 Amino 2-(3,4- Dihydroxyphenyl) Boronic Acid (AHPEBA) Compound [dergipark.org.tr]
- 16. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-(Benzyloxy)-5-ethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon (C-C) bonds.[1] First reported in 1981, this palladium-catalyzed reaction between an organoborane and an organic halide or triflate has become indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction's significance is underscored by its wide functional group tolerance, mild reaction conditions, and the commercial availability and stability of many boronic acid reagents.[4]
This guide focuses on a specific, yet illustrative, example: the use of 2-(Benzyloxy)-5-ethylphenylboronic acid in Suzuki-Miyaura coupling. The structural features of this boronic acid—a sterically demanding ortho-benzyloxy group and an electron-donating ethyl group—present unique considerations for optimizing reaction conditions. Understanding these nuances is key to harnessing the full synthetic potential of this powerful reaction.
Understanding the Reagent: 2-(Benzyloxy)-5-ethylphenylboronic Acid
The reactivity of 2-(Benzyloxy)-5-ethylphenylboronic acid in a Suzuki-Miyaura coupling is influenced by both steric and electronic factors. The bulky benzyloxy group at the ortho position can hinder the approach of the boronic acid to the palladium center during the transmetalation step.[5] Conversely, the electron-donating nature of the benzyloxy and ethyl groups can increase the electron density of the phenyl ring, potentially facilitating the transmetalation process.[6]
Boronic acids, in general, are susceptible to degradation through processes like protodeboronation, especially under harsh conditions.[7] The stability of 2-(Benzyloxy)-5-ethylphenylboronic acid should be considered, and for challenging couplings, the use of more stable boronic esters (e.g., pinacol esters) might be advantageous.[7]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The generally accepted mechanism involves three primary steps:[2][8]
-
Oxidative Addition: A palladium(0) complex reacts with the organic halide (R-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[9] This step is often the rate-determining step of the reaction.[2][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][12]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-(Benzyloxy)-5-ethylphenylboronic acid with an aryl bromide. Optimization may be required based on the specific aryl halide used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Benzyloxy)-5-ethylphenylboronic acid | ≥95% | Varies | Store under inert atmosphere |
| Aryl bromide | ≥98% | Varies | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Varies | |
| SPhos | ≥98% | Varies | Air-sensitive ligand |
| Potassium phosphate (K₃PO₄) | Anhydrous | Varies | Dry thoroughly before use |
| 1,4-Dioxane | Anhydrous | Varies | Degas prior to use |
| Water | Deionized | - | Degas prior to use |
| Argon or Nitrogen | High purity | - | For inert atmosphere |
Reaction Setup and Execution
-
Reaction Setup : In a dry, argon-flushed reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), 2-(Benzyloxy)-5-ethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation : In a separate vial, dissolve the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous, degassed 1,4-dioxane (2 mL). Stir this mixture under argon for 10 minutes.
-
Reaction Execution : Using a syringe, transfer the catalyst solution to the reaction vial containing the substrates and base. Add degassed water (0.5 mL). Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Optimization and Troubleshooting
For challenging substrates, or if the initial reaction results in low yield, systematic optimization of the reaction parameters is recommended.
| Parameter | Variation and Rationale |
| Catalyst/Ligand | For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[4] The palladium-to-ligand ratio can also be optimized, typically ranging from 1:1 to 1:4.[7] |
| Base | The choice of base is critical for activating the boronic acid.[11] While K₃PO₄ is a good starting point, other bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine can be screened.[11][13] The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent | A mixture of an organic solvent and water is common. Toluene, THF, or DME can be used in place of 1,4-dioxane. The ratio of organic solvent to water can also be adjusted.[14] |
| Temperature | While many Suzuki couplings proceed at elevated temperatures (80-110 °C), some catalyst systems are active at room temperature, which can be beneficial for sensitive substrates.[15] |
Common Issues and Solutions:
-
Low or No Conversion: This could be due to inactive catalyst, poor quality reagents, or insufficient heating. Ensure all reagents are pure and dry, the solvent is adequately degassed, and the reaction is maintained at the target temperature.[7]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a less aqueous solvent system, a milder base, or switching to a more stable boronic ester can mitigate this issue.[7]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often a sign of oxygen in the reaction mixture, which can interfere with the catalyst.[9] Thorough degassing is crucial.
Conclusion
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl compounds. By understanding the underlying mechanism and the specific characteristics of the reagents, such as the sterically and electronically distinct 2-(Benzyloxy)-5-ethylphenylboronic acid, researchers can effectively design and optimize robust and high-yielding protocols. This guide provides a solid foundation for the successful application of this important reaction in research and development.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates | Request PDF. Available at: [Link]
-
CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Scilit. Available at: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publishers. Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
-
Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid - PMC - NIH. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Deprotection of Benzyloxy (BnO) Groups in Boronic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Challenges
Boronic acids and their derivatives are indispensable in modern drug discovery, serving as key intermediates in Suzuki-Miyaura cross-couplings and acting as pharmacophores in reversible covalent inhibitors (e.g., bortezomib). During multi-step synthesis, the robust benzyloxy (BnO) group is frequently employed to protect hydroxyl functionalities.
However, the global deprotection of a benzyl ether in the presence of a boronic acid presents a significant chemoselectivity challenge. Standard hydrogenolysis (Pd/C, H₂) often fails or produces complex mixtures due to two primary mechanistic pitfalls:
-
Catalyst Poisoning: Free boronic acids feature an
-hybridized boron atom with a vacant p-orbital. This empty orbital acts as a strong Lewis acid, coordinating aggressively to the electron-rich surface of the palladium catalyst, thereby deactivating it and stalling the hydrogenolysis. -
Protodeboronation: The carbon-boron (C-B) bond is susceptible to cleavage. Under the mildly basic conditions sometimes present in commercial Pd/C formulations (or in certain solvents), the boronic acid forms a boronate anion
. This intermediate undergoes rapid, concerted ipso-protonation and C-B bond fission, yielding the undesired protodeboronated alkane/arene and boric acid [1][2].
To circumvent these issues, we must design self-validating protocols that manipulate the electronic state of the boron atom or utilize orthogonal, non-reductive cleavage methods.
Strategic Workarounds: Causality & Choice
Strategy A: Boron Masking via Rehybridization
The most effective way to prevent both catalyst poisoning and protodeboronation during hydrogenolysis is to pre-protect the boronic acid as an
Strategy B: Lewis Acid-Mediated Dual Cleavage
If the substrate contains other reducible functional groups (e.g., alkenes, alkynes) that preclude the use of hydrogen gas, a Lewis acid approach is required. Boron trichloride (BCl₃) can be employed to cleave the benzyl ether. Crucially, BCl₃ also undergoes transborylation with boronate esters[5]. Thus, treating a BnO-substituted Bpin ester with BCl₃ will simultaneously cleave the benzyl ether and deprotect the pinacol ester, yielding the free boronic acid in a single step. To prevent the highly electrophilic benzyl cation byproduct from alkylating the substrate (Friedel-Crafts side reactions), a non-Lewis-basic cation scavenger such as pentamethylbenzene must be added [4].
Mandatory Visualizations
Mechanistic pathways illustrating how sp3-masking prevents protodeboronation and catalyst poisoning.
Decision matrix for selecting the optimal benzyloxy deprotection protocol based on substrate functionality.
Quantitative Method Comparison
| Deprotection Method | Boron Hybridization State | Protodeboronation Risk | Functional Group Tolerance | Typical Yield |
| Pd/C, H₂ (1 atm) | Very Low | Incompatible with alkenes, alkynes, nitro | 85–95% | |
| Pd/C, H₂ (1 atm) | High | Incompatible with alkenes, alkynes, nitro | < 50% (Variable) | |
| BCl₃ + Scavenger | Low | Incompatible with acid-sensitive acetals | 70–85% | |
| Transfer Hydrogenation | Moderate | Tolerates some sterically hindered alkenes | 75–90% |
Experimental Protocols
Protocol A: Selective Hydrogenolysis of Masked Boronates (Pd/C)
Use this protocol when the boronic acid is protected (e.g., as a MIDA or Bpin ester) and no other reducible functional groups are present.
Reagents & Materials:
-
Substrate:
-Benzyl protected boronate ester (1.0 equiv) -
Catalyst: 10% Pd/C (10-20 wt% relative to substrate)
-
Solvent: Ethyl Acetate / Ethanol (1:1, v/v)
-
Hydrogen gas (balloon)
Step-by-Step Methodology:
-
Solvation: Dissolve the
-benzyl boronate ester in a 1:1 mixture of EtOAc and EtOH (approx. 0.1 M). Causality Insight: The mixed solvent system ensures the solubility of polar boronate species while maintaining a strictly neutral pH to prevent base-catalyzed protodeboronation. -
Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C.
-
Atmosphere Exchange: Evacuate the flask under mild vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂. Monitor the reaction via TLC or LC-MS. Typical reaction times range from 2 to 12 hours.
-
Workup: Once complete, purge the flask with Argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting debenzylated boronate ester is typically pure enough for downstream applications but can be purified via silica gel chromatography if necessary.
Protocol B: Dual Deprotection via Lewis Acid (BCl₃)
Use this protocol for substrates containing reducible functional groups, or when simultaneous deprotection of the benzyl ether and a pinacol boronate ester is desired.
Reagents & Materials:
-
Substrate:
-Benzyl protected Bpin ester (1.0 equiv) -
Reagent: Boron trichloride (BCl₃, 1.0 M in DCM, 3.0–4.0 equiv)
-
Scavenger: Pentamethylbenzene (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under Argon, dissolve the substrate and pentamethylbenzene in anhydrous DCM (0.05 M). Causality Insight: Pentamethylbenzene acts as a highly nucleophilic, non-Lewis-basic trap for the liberated benzyl cation, preventing it from polymerizing or alkylating your target molecule [4].
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
BCl₃ Addition: Add the BCl₃ solution dropwise over 10 minutes. The reaction mixture may develop a deep color indicating the formation of the carbocation-scavenger complex.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours. Causality Insight: During this time, BCl₃ cleaves the benzyl ether and undergoes transborylation with the Bpin group, forming a highly reactive dichloroborane intermediate [5].
-
Quenching: Cool the mixture back to -78 °C and carefully quench by the dropwise addition of a Methanol/Water mixture (1:1). This hydrolyzes the dichloroborane intermediate into the free boronic acid.
-
Extraction: Warm to room temperature. Dilute with water and extract the aqueous layer three times with EtOAc.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the free boronic acid via reverse-phase chromatography or trituration (e.g., with hexanes to remove the pentamethylbenzene-benzyl adduct).
References
- Development of Organic Transformations Based on Protodeboronation Source: ACS Publications URL
- Base-Catalyzed Aryl-B(OH)
- System for controlling the reactivity of boronic acids (WO2009014550A1)
- Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger Source: ResearchGate URL
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: ACS Publications URL
Application Notes and Protocols for the Green Synthesis and Application of 2-(Benzyloxy)-5-ethylphenylboronic acid
Introduction: A Versatile Building Block for Sustainable Pharmaceutical Development
2-(Benzyloxy)-5-ethylphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure is amenable to forming complex molecular architectures, particularly through palladium- or nickel-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] These reactions are fundamental to the synthesis of numerous pharmaceuticals and agrochemicals.[1] The benzyloxy group offers a stable protecting group for a phenol, which can be deprotected in later synthetic stages, while the ethyl group provides a lipophilic handle. The boronic acid moiety itself is a key functional group for creating carbon-carbon bonds with high efficiency and selectivity.
As the pharmaceutical industry increasingly embraces the principles of green chemistry, there is a critical need for sustainable methods to produce and utilize such key building blocks. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like atom economy, the use of safer solvents, energy efficiency, and waste prevention. This guide provides detailed protocols and insights into the green synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid and its subsequent application in a cornerstone reaction, the Suzuki-Miyaura cross-coupling, all within the framework of sustainable chemical practices. The methodologies presented are designed to be efficient, scalable, and environmentally responsible, providing researchers and drug development professionals with practical and greener alternatives to traditional synthetic routes.
PART I: Green Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid
The synthesis of arylboronic acids can be approached from several angles. Traditional methods often rely on organolithium or Grignard reagents, which exhibit poor functional group tolerance. A greener and more robust alternative is the Sandmeyer-type borylation of arylamines. This approach avoids heavy-metal impurities and can be performed in more environmentally benign solvents.[2] The following protocol outlines a proposed green synthesis starting from the corresponding arylamine.
Experimental Protocol 1: Methanol-Promoted Sandmeyer Borylation
This protocol adapts a known green method for synthesizing arylboronic acids from arylamines, utilizing methanol as a promoting protic solvent and avoiding the need for a metal catalyst.[2] The reaction proceeds via the formation of an aryldiazonium salt, followed by a nucleophilic attack by an activated diboron reagent.[2]
Workflow for Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid
Caption: Workflow for the green synthesis of the target boronic acid.
Materials and Reagents:
-
2-(Benzyloxy)-5-ethylaniline (precursor, assumed available)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Methanol (MeOH)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Step-by-Step Procedure:
-
Diazotization of Arylamine:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-(Benzyloxy)-5-ethylaniline (1.0 equiv) in methanol.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add concentrated hydrochloric acid (3.0 equiv) while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the aryldiazonium salt is critical for the subsequent step.[2]
-
-
Sandmeyer Borylation:
-
To the freshly prepared diazonium salt solution, add solid bis(pinacolato)diboron (1.2 equiv) in one portion.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Nitrogen gas evolution should be observed as the reaction progresses. This catalyst-free method represents a significant green advantage.[2]
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (approx. 7-8).
-
Extract the mixture with ethyl acetate (3 x volume of MeOH). Ethyl acetate is a preferred solvent over more hazardous options like dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Benzyloxy)-5-ethylphenylboronic acid pinacol ester.
-
-
Hydrolysis to Boronic Acid (if required):
-
The resulting pinacol ester is often more stable and suitable for storage and chromatography.[3] However, if the free boronic acid is required, the crude ester can be hydrolyzed.
-
Dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of a suitable acid (e.g., HCl) and stir at room temperature until TLC analysis indicates complete conversion.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the final product, 2-(Benzyloxy)-5-ethylphenylboronic acid.
-
PART II: Green Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[1] Greening this transformation is a major focus of research, with significant efforts directed towards replacing traditional dipolar aprotic solvents like DMF and 1,4-dioxane.[4] This section details a protocol using a bio-derived solvent, Cyrene™, as a sustainable alternative.[4] Alternatively, other green solvents like 2-Me-THF or even water can be employed with appropriate catalyst systems.[5][6][7]
Experimental Protocol 2: Suzuki-Miyaura Coupling in a Bio-Derived Solvent
This protocol leverages Cyrene™, a solvent derived from cellulose, which serves as an effective and safer medium for the Suzuki-Miyaura reaction, often achieving high yields.[4]
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents:
-
2-(Benzyloxy)-5-ethylphenylboronic acid (from Protocol 1)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst, e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) (ligand, e.g., 4 mol%)
-
Potassium phosphate (K₃PO₄, anhydrous, 3.0 equiv)
-
Cyrene™
-
Deionized water
-
Ethyl acetate or 2-Methyltetrahydrofuran (2-MeTHF) for extraction[5]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add 2-(Benzyloxy)-5-ethylphenylboronic acid (1.2 equiv), the chosen aryl halide (1.0 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of Cyrene™ until a homogeneous solution is formed. This pre-formation of the active catalyst is crucial.
-
Add the catalyst solution to the reaction vessel.
-
Add Cyrene™ and deionized water as co-solvents (e.g., in a 5:1 to 10:1 ratio). The use of water as a co-solvent can often accelerate the reaction and is inherently green.[4]
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with a greener extraction solvent like ethyl acetate or 2-MeTHF.
-
Wash the combined organic layers with water and then with brine to remove residual Cyrene™ and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
| Parameter | Protocol 1: Borylation | Protocol 2: Suzuki-Miyaura Coupling |
| Key Reagents | 2-(Benzyloxy)-5-ethylaniline, NaNO₂, B₂pin₂ | 2-(Benzyloxy)-5-ethylphenylboronic acid, Aryl Halide, Pd(OAc)₂ |
| Solvent System | Methanol | Cyrene™ / Water |
| Catalyst | Catalyst-free | Pd(OAc)₂ / PPh₃ |
| Temperature | 0 °C to Room Temp. | 80-100 °C |
| Key Green Aspect | Avoids metal catalysts and harsh reagents.[2] | Utilizes a bio-derived, biodegradable solvent.[4] |
| Typical Yield | 60-80% (literature-based estimate)[2] | 75-95% (literature-based estimate)[4] |
PART III: Safety, Handling, and Mechanistic Considerations
Safety and Handling:
-
Boronic Acids: Boronic acids are generally considered to have low toxicity.[1][8] However, they can be irritants to the skin, eyes, and respiratory system.[9] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Reagents: Handle concentrated acids (HCl), sodium nitrite (an oxidizer), and organophosphine ligands with extreme care. Diazonium salts are potentially explosive and should not be isolated; they should be prepared in situ and used immediately.[2]
-
Solvents: While greener solvents are used, they are not without hazards. Methanol is flammable and toxic. Cyrene™ has a high boiling point, which can complicate removal, but is considered much safer than traditional dipolar aprotic solvents.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
Mechanistic Insights:
-
Sandmeyer Borylation: The reaction is believed to proceed through an Sₙ2Ar pathway involving the aryldiazonium salt and an activated diboron species, without the intermediacy of radicals.[2] The protic solvent, methanol, plays a crucial role in promoting the diazotization step.
-
Suzuki-Miyaura Coupling: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Transmetalation , where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination , which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[5] The choice of base and ligand is critical for efficient turnover.
By adopting these green chemistry principles and protocols, researchers can significantly reduce the environmental impact of synthesizing and utilizing valuable building blocks like 2-(Benzyloxy)-5-ethylphenylboronic acid, contributing to a more sustainable future for pharmaceutical development.
References
-
Fors, B. P., & Buchwald, S. L. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(14), 3682-3685. [Link]
-
Liao, L. L., & Engle, K. M. (2016). Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration. Journal of the American Chemical Society, 138(6), 1806-1809. [Link]
-
Liao, L. L., & Engle, K. M. (2016). Catalyst-Free Synthesis of Borylated Lactones from Esters via Electrophilic Oxyboration. Journal of the American Chemical Society, 138(6), 1806-1809. [Link]
-
Lermyte, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2649. [Link]
-
Zarghani, M., & Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Bulletin of the Chemical Society of Japan, 89(10), 1191-1200. [Link]
-
Leach, A. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Catalysis Science & Technology, 8(1), 231-247. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 3(7), 1595-1599. [Link]
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S-Biomed. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
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Yang, X., Jiang, X., Wang, W., & Wang, K. (2019). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. ResearchGate. [Link]
-
Diaz, W. D., et al. (2019). A Green Alternative for the Conversion of Arylboronic Acids/Esters into Phenols Promoted by a Reducing Agent, Sodium Sulfite. ChemistrySelect, 4(16), 4831-4835. [Link]
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Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
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Reddy, V. P., et al. (2017). Green Synthesis of Diaryl Selenides from Arylboronic Acids and Arylseleninic Acids. Synthesis, 49(18), 4159-4165. [Link]
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Leach, A. G., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Catalysis Science & Technology, 8(1), 231-247. [Link]
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Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7825-7830. [Link]
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European Journal of Modern Medicine and Practice. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. [Link]
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Wankhede, S. S., et al. (2023). SYNTHESIS OF ORGANIC COMPOUNDS BY GREEN CHEMISTRY APPROACH. World Journal of Pharmaceutical and Medical Research, 9(4), 124-126. [Link]
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UCL Discovery. (2015). Applications of Boronic Acids in Organic Synthesis. [Link]
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Silva, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5635. [Link]
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Aprile, C., et al. (2024). Green Chemistry. Green Chemistry. [Link]
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Dunn, P. J., et al. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry, 10(1), 31-36. [Link]
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Albericio, F., et al. (2022). Green Chemistry. Green Chemistry. [Link]
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Scripps Research Institute. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]
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Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]
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Christopher, J. A., et al. (2013). Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6149-6153. [Link]
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Ismail, M. A., et al. (2005). Synthesis of benzyloxycyanophenylboronic esters. Zeitschrift für Naturforschung B, 60(11), 1168-1172. [Link]
-
Biomaterials Science. (2024). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. [Link]
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Application Note: Strategic Functionalization of the 5-Ethyl Position in Phenylboronic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction
Phenylboronic acids are a cornerstone of modern organic synthesis, renowned for their versatility in cross-coupling reactions, their role as protecting groups, and their increasing application in chemical sensing and drug delivery.[1][2][3] The ability to perform late-stage functionalization on complex molecules containing a phenylboronic acid moiety is of paramount importance in drug discovery and development, as it allows for the rapid generation of analogues with modified biological activity, pharmacokinetic properties, or metabolic stability.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 5-ethyl position in phenylboronic acid derivatives. The benzylic C-H bonds of the ethyl group offer a prime target for selective chemical modification. We will explore various catalytic methods for achieving this, with a focus on providing not just the protocols, but also the underlying scientific principles to empower researchers to adapt and troubleshoot these methods for their specific needs.
Core Concepts: The Power of Benzylic C-H Functionalization
The C(sp³)–H bonds at the benzylic position of an ethyl group are weaker than other aliphatic or aromatic C-H bonds in the molecule, making them more susceptible to selective chemical transformation.[4] Modern synthetic chemistry has largely moved beyond classical, harsh oxidation methods, now favoring more subtle and selective catalytic approaches.[5][6] The primary strategies for activating these benzylic C-H bonds are:
-
Transition Metal Catalysis: Metals like copper, manganese, and palladium can facilitate the activation of C-H bonds through various mechanisms, including hydrogen atom transfer (HAT) and oxidative addition. These methods are often highly efficient and selective.
-
Photoredox Catalysis: This approach uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating radical intermediates from otherwise unreactive C-H bonds.[7][8][9] This allows for a wide range of transformations under mild reaction conditions.
Protocols for Functionalization of the 5-Ethyl Group
This section provides detailed protocols for three distinct and valuable transformations of the 5-ethyl group.
Protocol 1: Oxidation of the Ethyl Group to an Acetyl Group
The oxidation of a benzylic methylene to a ketone is a fundamental transformation in organic synthesis.[5][10] This protocol describes a manganese-catalyzed oxidation using hydrogen peroxide as a green oxidant.
Principle: A non-heme manganese catalyst activates hydrogen peroxide to form a high-valent metal-oxo species. This species then abstracts a hydrogen atom from the benzylic position of the ethyl group, leading to the formation of a radical intermediate that is further oxidized to the ketone.
Materials and Reagents:
-
5-Ethylphenylboronic acid derivative
-
Manganese(II) catalyst (e.g., a complex with a bipiperidine-based tetradentate ligand as described in the literature)[5][6]
-
Acetic acid (AcOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and stirring equipment
-
Syringe pump
Step-by-Step Protocol:
-
To a round-bottom flask, add the 5-ethylphenylboronic acid derivative (0.5 mmol, 1.0 equiv), the manganese catalyst (2 mol %), and acetic acid (2.5 mmol, 5.0 equiv).
-
Dissolve the mixture in acetonitrile (1.5 mL).
-
In a separate vessel, dilute the hydrogen peroxide (2.5 mmol, 5.0 equiv) in acetonitrile (1.0 mL).
-
Using a syringe pump, add the diluted hydrogen peroxide solution to the reaction mixture over 1 hour with vigorous stirring at room temperature.
-
Upon completion of the addition, allow the reaction to stir for an additional 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The formation of the acetyl group can be confirmed by ¹H NMR (disappearance of the benzylic methylene quartet and appearance of a methyl singlet), ¹³C NMR (appearance of a carbonyl signal), and mass spectrometry.
Troubleshooting:
-
Low Conversion: Increase the amount of catalyst or H₂O₂. Ensure the H₂O₂ is added slowly to prevent catalyst decomposition.
-
Side Product Formation: Over-oxidation to a carboxylic acid may occur. Reduce the amount of H₂O₂ or the reaction time.
Protocol 2: Thiocyanation of the Ethyl Group
Introducing a thiocyanate group provides a versatile handle for further synthetic modifications, such as conversion to isothiocyanates or thioureas, which are important motifs in medicinal chemistry.[4] This protocol utilizes a copper-catalyzed radical relay mechanism.
Principle: A copper(I) catalyst reacts with an N-thiocyano-dibenzenesulfonimide reagent to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the benzylic position of the ethyl group. The resulting benzylic radical is trapped by the copper(II) thiocyanate species to form the desired product.
Materials and Reagents:
-
5-Ethylphenylboronic acid derivative
-
Copper(I) iodide (CuI)
-
N-thiocyano-dibenzenesulfonimide
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the 5-ethylphenylboronic acid derivative (0.2 mmol, 1.0 equiv), N-thiocyano-dibenzenesulfonimide (0.3 mmol, 1.5 equiv), and CuI (0.02 mmol, 10 mol %).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed dichloromethane (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: Successful thiocyanation can be confirmed by ¹H NMR (shift of the benzylic proton signal), ¹³C NMR (appearance of a thiocyanate carbon signal), IR spectroscopy (characteristic S-C≡N stretch), and mass spectrometry.
Troubleshooting:
-
No Reaction: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Complex Mixture: The radical nature of the reaction can sometimes lead to side products. Lowering the reaction temperature may improve selectivity.
Protocol 3: Acylation of the Ethyl Group
Direct acylation of a benzylic C-H bond is a powerful method for forming C-C bonds and introducing diverse functionality.[11] This protocol employs a cooperative N-heterocyclic carbene (NHC) and photoredox catalysis approach.
Principle: An aldehyde is activated by an NHC catalyst to form a Breslow intermediate. Simultaneously, a photoredox catalyst, upon irradiation with visible light, abstracts a hydrogen atom from the benzylic position of the ethyl group to generate a radical. This radical then couples with the activated acyl species to form the desired ketone.
Materials and Reagents:
-
5-Ethylphenylboronic acid derivative
-
Aldehyde (acyl source)
-
N-Heterocyclic carbene (NHC) precursor (e.g., an imidazolium salt)
-
Organic photoredox catalyst (e.g., an eosin Y derivative)
-
Base (e.g., DBU)
-
Anhydrous solvent (e.g., THF or DMF)
-
Visible light source (e.g., blue LEDs)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the 5-ethylphenylboronic acid derivative (0.2 mmol, 1.0 equiv), the aldehyde (0.4 mmol, 2.0 equiv), the NHC precursor (0.04 mmol, 20 mol %), and the photoredox catalyst (0.004 mmol, 2 mol %).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the base (0.08 mmol, 40 mol %).
-
Stir the mixture and irradiate with a visible light source at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Characterization: The product can be characterized by ¹H and ¹³C NMR to confirm the presence of the new acyl group and by mass spectrometry.
Troubleshooting:
-
Low Yield: The choice of NHC catalyst, photoredox catalyst, and solvent can be critical. Optimization of these parameters may be necessary.
-
Decomposition of Aldehyde: Aldehydes can be sensitive. Ensure high purity and consider adding it portion-wise.
Data Presentation and Comparison
| Reaction Type | Typical Yields | Selectivity | Key Reagents & Catalysts | Reaction Conditions | Advantages & Limitations |
| Oxidation | Good to Excellent | High for benzylic position | Mn catalyst, H₂O₂, AcOH | Room Temp, 1-2 h | Advantages: Green oxidant, mild conditions. Limitations: Potential for over-oxidation. |
| Thiocyanation | Moderate to Good | High for benzylic position | CuI, N-thiocyano-dibenzenesulfonimide | Room Temp, 12-24 h | Advantages: Introduces a versatile functional group. Limitations: Requires inert atmosphere, can be slow. |
| Acylation | Moderate to Good | High for benzylic position | NHC, Photoredox catalyst, Aldehyde, Base | Room Temp, 24-48 h, Visible Light | Advantages: Wide range of acyl groups can be introduced. Limitations: Requires specialized equipment (photoreactor), may require optimization of catalysts. |
Visualization
Caption: General workflow for benzylic C-H functionalization.
Caption: Copper-catalyzed radical relay for thiocyanation.
Caption: Decision tree for selecting a functionalization method.
References
-
Copper-Catalyzed Benzylic C–H Bond Thiocyanation: Enabling Late-Stage Diversifications. CCS Chemistry. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. [Link]
-
Photocatalyzed Enantioselective Functionalization of C(sp3)–H Bonds. Accounts of Chemical Research. [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition. [Link]
-
Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PMC. [Link]
-
Benzylic C−H acylation by cooperative NHC and photoredox catalysis. Nature Communications. [Link]
-
Photoredox‐Catalyzed Hydroalkylation of C(sp3)–H Acids. Chemistry – A European Journal. [Link]
-
Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. Macromolecules. [Link]
-
Photoredox-catalyzed C(sp3) H radical functionalization to enable asymmetric synthesis of α-chiral alkyl phosphine. Science Advances. [Link]
-
Phenylboronic acid - Wikipedia. [Link]
-
Alkylarylation of styrenes via direct C(sp3)–Br/C(sp2)–H functionalization mediated by photoredox and copper cooperative catalysis. Chemical Communications. [Link]
-
phenylboronic acid functionalized: Topics by Science.gov. [Link]
-
Ligand-enabled C(sp 3 )-H activation a, C-H activation of aliphatic... - ResearchGate. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. MDPI. [Link]
-
Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Advanced Science. [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
Visible Light Photoredox Catalysis: Investigation of Distal sp3 CH Functionalization of Tertiary Amines for Alkylation Reaction | Request PDF. ResearchGate. [Link]
-
Catalytic C-H Activation and Boronic Acid Synthesis. Grantome. [Link]
Sources
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- 2. phenylboronic acid functionalized: Topics by Science.gov [science.gov]
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- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. d-nb.info [d-nb.info]
- 6. Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Photoredox‐Catalyzed Hydroalkylation of C(sp3)–H Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-catalyzed C(sp3)─H radical functionalization to enable asymmetric synthesis of α-chiral alkyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Scalable Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic Acid: An In-depth Technical Guide
Introduction: The Significance of 2-(Benzyloxy)-5-ethylphenylboronic Acid in Modern Drug Discovery
2-(Benzyloxy)-5-ethylphenylboronic acid is a key building block in contemporary medicinal chemistry and drug development. Its structural motifs, featuring a protected phenol, an ethyl group, and a versatile boronic acid moiety, render it an invaluable precursor for the synthesis of complex organic molecules. The boronic acid functional group is particularly significant for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups and its typically high yields have made it a favored method in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. The benzyloxy group serves as a readily cleavable protecting group for the phenol, allowing for late-stage deprotection to reveal a crucial pharmacophore. The ethyl group provides a lipophilic handle that can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. This guide provides a detailed exploration of scalable and efficient synthetic routes to 2-(Benzyloxy)-5-ethylphenylboronic acid, offering practical protocols and expert insights for researchers and professionals in the field.
Strategic Approaches to the Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic Acid
The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid can be approached through several strategic disconnections. The most logical and industrially scalable methods focus on the formation of the carbon-boron bond as a key step. Two primary strategies dominate the landscape for the synthesis of arylboronic acids: the Miyaura borylation of an aryl halide and the reaction of an organometallic species (typically a Grignard reagent) with a borate ester. Both routes offer distinct advantages and are amenable to scale-up.
Route 1: Miyaura Borylation of 1-(Benzyloxy)-4-ethyl-2-bromobenzene
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl halides to the corresponding boronate esters.[1][2] This method is highly valued for its excellent functional group tolerance and generally mild reaction conditions. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
The key advantages of this route include:
-
High Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of various functional groups in the starting material without the need for additional protection-deprotection steps.
-
Scalability: Miyaura borylation has been successfully implemented on an industrial scale for the synthesis of pharmaceutical intermediates.[3]
-
Safety: This method avoids the use of highly reactive and pyrophoric organolithium reagents.
Route 2: Grignard Reaction of 1-(Benzyloxy)-4-ethyl-2-bromobenzene followed by Borylation
The Grignard reaction is a classic and robust method for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] In the context of boronic acid synthesis, an aryl Grignard reagent, formed from the corresponding aryl halide and magnesium metal, is reacted with a trialkyl borate, such as triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid.
The primary benefits of the Grignard approach are:
-
Cost-Effectiveness: The reagents, namely magnesium and trialkyl borates, are relatively inexpensive, making this route economically attractive for large-scale synthesis.
-
High Yields: Grignard-based boronic acid syntheses are known to provide good to excellent yields.[4][6]
-
Well-Established Technology: The Grignard reaction is a well-understood and widely practiced transformation in both academic and industrial settings.
Comparative Analysis of Synthetic Routes
| Parameter | Miyaura Borylation | Grignard Reaction |
| Starting Material | 1-(Benzyloxy)-4-ethyl-2-bromobenzene | 1-(Benzyloxy)-4-ethyl-2-bromobenzene |
| Key Reagents | Pd catalyst, phosphine ligand, base, B₂pin₂ | Mg, trialkyl borate |
| Functional Group Tolerance | Excellent | Moderate (incompatible with acidic protons and some carbonyl groups) |
| Scalability | High | High |
| Cost | Higher (due to palladium catalyst and ligand) | Lower |
| Safety Considerations | Management of palladium waste | Handling of pyrophoric Grignard reagent |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: 1-(Benzyloxy)-4-ethyl-2-bromobenzene
The synthesis of the key precursor, 1-(benzyloxy)-4-ethyl-2-bromobenzene, can be achieved through a two-step sequence starting from the commercially available 4-ethylphenol. The first step involves a regioselective bromination, followed by a Williamson ether synthesis to introduce the benzyl protecting group.
Step 1a: Bromination of 4-ethylphenol
This step introduces a bromine atom ortho to the hydroxyl group. The directing effect of the hydroxyl group favors ortho and para substitution. By controlling the stoichiometry and reaction conditions, selective mono-bromination can be achieved.
-
Materials: 4-ethylphenol, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure:
-
To a stirred solution of 4-ethylphenol (1.0 eq) in acetonitrile at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-4-ethylphenol.
-
Step 1b: Benzylation of 2-bromo-4-ethylphenol
This step protects the phenolic hydroxyl group as a benzyl ether via a Williamson ether synthesis.[7]
-
Materials: 2-bromo-4-ethylphenol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
To a stirred solution of 2-bromo-4-ethylphenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(benzyloxy)-4-ethyl-2-bromobenzene, which can often be used in the next step without further purification.
-
Caption: Synthetic workflow for the preparation of 1-(benzyloxy)-4-ethyl-2-bromobenzene.
Protocol 2: Scalable Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid via Miyaura Borylation
This protocol details a robust and scalable Miyaura borylation of 1-(benzyloxy)-4-ethyl-2-bromobenzene.
-
Materials: 1-(Benzyloxy)-4-ethyl-2-bromobenzene, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), Potassium acetate (KOAc), 1,4-Dioxane (anhydrous).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1-(benzyloxy)-4-ethyl-2-bromobenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5-10 volumes).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 2-(benzyloxy)-5-ethylphenylboronic acid pinacol ester can be hydrolyzed directly.
-
To the crude ester, add a mixture of tetrahydrofuran (THF) and 2 M aqueous HCl (2:1 v/v) and stir vigorously at room temperature for 4-6 hours.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(benzyloxy)-5-ethylphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in a non-polar solvent to afford the pure product as a solid.
-
Caption: Experimental workflow for the Miyaura borylation route.
Protocol 3: Scalable Synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid via Grignard Reaction
This protocol provides a scalable method for the synthesis of 2-(benzyloxy)-5-ethylphenylboronic acid using a Grignard reaction.
-
Materials: 1-(Benzyloxy)-4-ethyl-2-bromobenzene, Magnesium turnings, Iodine (crystal), Anhydrous tetrahydrofuran (THF), Triisopropyl borate, 2 M Hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen until the iodine sublimes, then cool to room temperature.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, add a solution of 1-(benzyloxy)-4-ethyl-2-bromobenzene (1.0 eq) in anhydrous THF (5 volumes).
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux). Gentle warming may be required.[8]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or slurry as described in Protocol 2.
-
Caption: Experimental workflow for the Grignard reaction route.
Characterization and Quality Control
The final product, 2-(benzyloxy)-5-ethylphenylboronic acid, should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should show the characteristic signals for the aromatic protons, the benzylic methylene protons, the ethyl group, and the absence of the starting aryl bromide signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final product.
Troubleshooting and Expert Insights
-
Low Yield in Miyaura Borylation: Incomplete reaction can be due to inactive catalyst or inefficient base. Ensure the use of a fresh, high-quality palladium catalyst and anhydrous potassium acetate. Degassing the reaction mixture thoroughly is crucial to prevent catalyst deactivation.
-
Side Reactions in Grignard Synthesis: The primary side reaction is the formation of homocoupling products. This can be minimized by slow, controlled addition of the aryl bromide during Grignard formation and maintaining a low reaction temperature. The Grignard reagent is also highly sensitive to moisture and protic solvents, so rigorous anhydrous conditions are paramount.[9]
-
Purification Challenges: Arylboronic acids can sometimes be challenging to purify by column chromatography due to their polarity and potential for decomposition on silica gel. Recrystallization or trituration with a suitable solvent system is often the most effective purification method.[10] For boronate esters, purification can sometimes be achieved on silica gel, but care must be taken to minimize contact time.
Conclusion
Both the Miyaura borylation and the Grignard reaction represent viable and scalable routes for the synthesis of 2-(benzyloxy)-5-ethylphenylboronic acid. The choice between the two methods will often depend on factors such as the available equipment, cost considerations, and the desired scale of production. The Miyaura borylation offers superior functional group tolerance, while the Grignard route is often more cost-effective. By following the detailed protocols and considering the expert insights provided in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.
References
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
-
Gurung, S. R., et al. (2018). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 22(3), 357–363. [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
-
Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556. [Link]
-
Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011). Boston University. [Link]
-
Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). Molecules, 28(3), 1335. [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
Sources
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Sterically Hindered Boronic Acid Reactions
Welcome to the technical support center dedicated to overcoming the unique challenges of palladium-catalyzed cross-coupling reactions involving sterically hindered boronic acids and organohalides. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in forming sterically congested biaryl or aryl-alkyl bonds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding challenging Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura reaction with a sterically hindered substrate is giving low to no yield. What are the most common culprits?
A1: Low yields in these demanding couplings typically stem from one or more of the following factors:
-
Inefficient Oxidative Addition or Reductive Elimination: Steric bulk can significantly slow down the key steps of the catalytic cycle. The oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination to form the C-C bond are often impeded by steric clash.[1][2]
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ are often ineffective. These reactions require bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) to promote the formation of the active catalytic species and facilitate the difficult mechanistic steps.[3][4]
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and critical for success. An incompatible combination can lead to poor catalyst activity, low solubility, or promotion of side reactions.[5][6]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen, or it can decompose into inactive palladium black, especially at high temperatures.[7]
-
Boronic Acid Instability: Sterically hindered boronic acids can be prone to side reactions like protodeboronation (loss of the boron group), especially at elevated temperatures and in the presence of water and base.[1][8]
Q2: What is the best general starting point for a sterically hindered Suzuki-Miyaura coupling?
A2: For a previously untested, sterically demanding coupling (e.g., forming a tri- or tetra-ortho-substituted biaryl), a robust set of initial conditions is crucial. We recommend starting with a modern catalyst system known for its high activity.
-
Catalyst System: A pre-formed palladium precatalyst or an in-situ generated catalyst from Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand.
-
Recommended Ligands: SPhos or XPhos are excellent, versatile starting points.[2] For extremely hindered couplings, consider specialized ligands like AntPhos.[9]
-
Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a reliable first choice.[6][10]
-
Solvent: A degassed aprotic polar solvent like 1,4-dioxane or toluene, often with a small amount of water, is a common starting point.[1][11]
-
Temperature: Start at a moderately high temperature (e.g., 80–110 °C) and monitor for product formation versus starting material degradation.[1]
Q3: How can I minimize common side reactions like protodeboronation and homocoupling?
A3: These side reactions are major sources of yield loss.
-
Protodeboronation: This is the reaction of the boronic acid with a proton source (often water), which removes the boron moiety. To minimize it, use high-purity, fresh boronic acid, ensure solvents are anhydrous if the protocol allows, and consider using boronic esters (e.g., pinacol esters), which are often more stable.[1][12] Paradoxically, some bulky phosphine ligands can accelerate palladium-catalyzed protodeboronation, making ligand choice a careful balance.[8][13]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[10][12] Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) are critical steps to prevent this.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental failures.
Guide 1: Problem - Reaction is Sluggish or Fails to Reach Completion
If you observe little to no product formation or the reaction stalls with significant starting material remaining, a systematic screening of parameters is the most effective approach.
Caption: A systematic workflow for troubleshooting low conversion.
The choice of phosphine ligand is paramount for sterically hindered couplings. The ligand must be bulky and electron-rich to stabilize the monoligated Pd(0) species, which is key to facilitating both oxidative addition and reductive elimination.[3][4]
Recommended Action: Screen Ligands and Palladium Sources. If your initial choice is not effective, test a panel of ligands known for coupling hindered substrates.
Table 1: Ligand Screening for a Model Hindered Coupling (Reaction: 2-Chlorotoluene with Phenylboronic Acid)
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| PPh₃ | 2.0 | K₂CO₃ | Toluene/H₂O | 100 | <10 | General Knowledge |
| SPhos | 1.0 | K₃PO₄ | Toluene | RT | 98 | [2] |
| XPhos | 0.5 | K₃PO₄ | Toluene | 100 | >95 | [2] |
| AntPhos | 1.0 | K₃PO₄ | Toluene | 110 | High (for alkyl-aryl) | [9] |
| cBRIDP | 2.0 | K₃PO₄ | Dioxane | 100 | High (for tetra-ortho) | [14] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate-dependent.
The base activates the boronic acid, facilitating the crucial transmetalation step.[6][11] For hindered substrates, stronger bases are often necessary. The solvent affects reagent solubility and can influence catalyst activity and even reaction selectivity.[15][16]
Recommended Action: Screen Bases and Solvents. Test a matrix of conditions. A common mistake is not matching the base to the solvent system. For example, K₃PO₄ has low solubility in pure toluene but is effective in mixtures like dioxane/water.
Table 2: Base and Solvent Effects
| Base (2.0 equiv) | Solvent | General Outcome | Rationale |
| K₂CO₃ | Toluene/H₂O | Moderate Yield | A standard, weaker base. May not be sufficient for difficult couplings.[6] |
| K₃PO₄ | Dioxane/H₂O | Good to Excellent Yield | A strong, effective base for hindered substrates.[6][10] |
| Cs₂CO₃ | Dioxane or Toluene | Often Excellent Yield | Higher solubility in organic solvents can be advantageous, but it is more expensive.[6][17] |
| KOtBu | THF or Toluene | Good, but can be too harsh | A very strong base, can promote side reactions. Use with caution.[18] |
Guide 2: Problem - Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear sign of catalyst deactivation and a common reason for stalled reactions.[7]
Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then aggregate and precipitate.[7]
Recommended Action: Ensure Rigorous Inert Atmosphere.
-
Degassing: Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Alternatively, use several freeze-pump-thaw cycles for the highest level of degassing.[7][10]
-
Reaction Setup: Assemble your reaction in a glovebox or use Schlenk techniques. Evacuate and backfill the reaction flask with inert gas three times before adding the solvent and catalyst.[5]
An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, too much ligand can sometimes form less active bis-phosphine species.[1][7]
Recommended Action: Optimize Ligand:Pd Ratio. For bulky monophosphine ligands like SPhos or XPhos, a Pd:Ligand ratio between 1:1 and 1:2 is typically recommended.[1] Start with a 1:1.2 or 1:1.5 ratio and adjust if decomposition is observed.
Part 3: The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Understanding the mechanism highlights the challenges posed by steric hindrance. Bulky ligands are essential to facilitate the rate-limiting steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This procedure provides a robust starting point for optimization.[1][5]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Preparation (In-situ): In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 2.4 mol%). Add a portion of the degassed solvent and stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reaction Execution: Transfer the catalyst solution to the flask containing the substrates via syringe or cannula. Add the remaining degassed solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 100 °C). Monitor the reaction's progress by TLC, GC, or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. researchgate.net [researchgate.net]
- 18. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 19. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Storage conditions to prevent anhydride formation in boronic acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of boronic acids to prevent the formation of anhydrides. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity and reactivity of your boronic acid reagents.
Understanding Anhydride Formation in Boronic Acids
Boronic acids are susceptible to a reversible dehydration reaction, particularly when exposed to heat or stored in anhydrous conditions. This process results in the formation of a six-membered cyclotrimeric anhydride known as a boroxine .[1][2][3][4][5] The formation of boroxines can complicate experimental results by altering the stoichiometry and reactivity of the boronic acid.
The equilibrium between the boronic acid monomer and its corresponding boroxine is a dynamic process. The presence of water will shift the equilibrium back towards the monomeric boronic acid.[6]
Below is a diagram illustrating the equilibrium between a generic organoboronic acid and its corresponding boroxine anhydride.
Sources
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boroxine chemistry and applications: A perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Solving solubility issues of 2-(Benzyloxy)-5-ethylphenylboronic acid in aqueous media
Ticket ID: #SOL-BZN-05 Subject: Solubility Optimization for Aqueous Protocols (Synthesis & Bio-Assays) Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic: The Chemistry of Insolubility
Welcome to the technical support hub. You are likely encountering precipitation or poor reactivity with 2-(Benzyloxy)-5-ethylphenylboronic acid in aqueous media. To fix this, we must first diagnose the molecular conflict.[1]
This molecule presents a "Hydrophobic Mismatch":
-
The Hydrophobic Core: The 2-benzyloxy group (bulky ether) and the 5-ethyl chain significantly increase lipophilicity compared to a naked phenylboronic acid.
-
The Hydrophilic Handle: The boronic acid moiety (
) is the only polar handle.[1] -
The Equilibrium Trap: In neutral water (pH 7), boronic acids exist primarily in their neutral trigonal form or as trimeric anhydrides (boroxines), both of which are poorly soluble.[1]
The Fix: You must shift the equilibrium toward the tetrahedral boronate anion (highly soluble) or mask the hydrophobicity using supramolecular chemistry.
Decision Tree: Select Your Workflow
Before proceeding, identify your application.[1] The solubilization strategy for organic synthesis (Suzuki Coupling) differs fundamentally from biological screening (Enzyme Inhibition/Sensors).[1]
Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.
Protocol A: Organic Synthesis (Suzuki-Miyaura Coupling)[2]
Context: You can tolerate organic solvents or high pH. Goal: Maximize concentration for reactivity.
Option 1: The "Oiling Out" Prevention (Co-solvent)
The most common error is adding water to the boronic acid. You must do the reverse.
-
Dissolution: Dissolve the boronic acid in DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) at a concentration of 200–500 mM.[1]
-
Why: The benzyloxy group requires a polar aprotic solvent to break crystal lattice energy.[1]
-
-
Activation: Add the base (e.g.,
or ) to the aqueous fraction, not the organic fraction.[1] -
Mixing: Slowly add the aqueous base solution to the organic boronic acid solution with vigorous stirring.
Option 2: The "Green" Surfactant Method (Recommended)
For strictly aqueous conditions, use TPGS-750-M , a vitamin E-based surfactant designed by the Lipshutz group for hydrophobic boronic acids.
-
Prepare Solvent: Dissolve TPGS-750-M (2 wt %) in degassed water.[1]
-
Addition: Add the lipophilic 2-(Benzyloxy)-5-ethylphenylboronic acid directly to this solution.
-
Mechanism: The surfactant forms nanomicelles.[1] The hydrophobic benzyl/ethyl tail inserts into the lipophilic micelle core, while the boronic acid head remains available at the interface for transmetallation with Palladium.
Protocol B: Biological Assays (The "Sugar Trick")
Context: You cannot use >1% DMSO or high pH (>8.0). Problem: The pKa of this boronic acid is estimated at ~9.[1]0. At pH 7.4, it is neutral and insoluble.[1] Solution: Transesterification. Complexing the boronic acid with a 1,2-diol (like Sorbitol or Fructose) lowers the effective pKa (often by 3–4 units), forcing ionization and solubility at neutral pH.
Step-by-Step Formulation:
-
Stock Preparation: Dissolve the boronic acid in 100% DMSO (50 mM stock).
-
Carrier Buffer Prep: Prepare a PBS buffer (pH 7.4) containing 50–100 mM D-Sorbitol (or Mannitol).[1]
-
Dilution: Dilute the DMSO stock into the Sorbitol-PBS buffer.
Figure 2: Mechanism of pKa depression via diol complexation, enabling solubility at physiological pH.
Troubleshooting & FAQ
Common Failure Modes for 2-(Benzyloxy)-5-ethylphenylboronic acid
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon Base Addition | "Salting Out" effect. | Switch base from NaOH to TBAOH (Tetrabutylammonium hydroxide).[1] The organic cation improves solubility of the boronate salt. |
| Low Yield (Suzuki) | Protodeboronation .[1] The C-B bond cleaves, replacing Boron with Hydrogen.[1][2][3] | This molecule is electron-rich (alkoxy group).[1] Avoid high temperatures (>80°C). Use mild bases like |
| Cloudy in Cell Media | Interaction with proteins or low solubility.[1] | Use the Sorbitol method (Protocol B).[1] Do not exceed 0.5% DMSO final concentration.[1] |
| NMR signals vanish (D2O) | Formation of insoluble Boroxine (anhydride trimer).[1] | Add 1 drop of NaOD (Sodium Deuteroxide) to the NMR tube. This converts the trimer to the soluble monomeric anion.[1] |
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][4] Wiley-VCH.[1]
-
Lipshutz, B. H., & Ghorai, S. (2008).[1] Transition Metal Catalyzed Cross-Couplings Going Green: in Water at Room Temperature.[1] Aldrichimica Acta.[1] (Discusses TPGS-750-M surfactant technology).
-
Springsteen, G., & Wang, B. (2002).[1] A detailed examination of boronic acid–diol complexation. Tetrahedron.[1] (Foundational work on the "Sugar Trick" / pKa depression).[1]
-
Cox, P. A., et al. (2016).[1][5] Protodeboronation of Arylboronic Acids.[1][2][3] Journal of the American Chemical Society.[1] (Mechanistic insights into stability issues).
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Yoneda Labs [yonedalabs.com]
Minimizing oxidative degradation of 2-(Benzyloxy)-5-ethylphenylboronic acid
Technical Support Center: Stability & Handling Guide Topic: Minimizing Oxidative Degradation of 2-(Benzyloxy)-5-ethylphenylboronic Acid Ticket ID: #BORON-OX-552 Assigned Specialist: Dr. Alex V., Senior Application Scientist
Part 1: The Stability Crisis Brief
User Context: You are working with 2-(Benzyloxy)-5-ethylphenylboronic acid . You likely observe varying yields in Suzuki-Miyaura couplings or unexpected peaks in your LC-MS/NMR spectra.
The Root Cause: This specific boronic acid is chemically "fragile" due to a perfect storm of electronic and steric effects.
-
Electronic Activation: The ortho-benzyloxy group is a strong electron donor (via resonance). This increases the electron density on the boron atom, making the C-B bond significantly more susceptible to attack by Reactive Oxygen Species (ROS) and subsequent 1,2-migration (the rate-limiting step of oxidation).
-
Protodeboronation Risk: The ortho-substituent also accelerates protodeboronation (hydrolysis of the C-B bond) under basic conditions, often leading to the formation of 1-(benzyloxy)-4-ethylbenzene.
This guide provides a self-validating system to handle this compound without compromising your synthetic pathway.
Part 2: Mechanism of Failure (Know Your Enemy)
To prevent degradation, you must understand the pathway. The primary enemy is aerobic oxidation , which converts your boronic acid into the corresponding phenol (2-(benzyloxy)-5-ethylphenol).
Figure 1: The oxidative degradation pathway.[1] The electron-rich benzyloxy group accelerates the 1,2-aryl migration step.
Part 3: Storage & Handling FAQ
Q: I just received the shipment. It’s a white powder. Can I store it on the shelf? A: Absolutely not. The "shelf" is where this compound dies.
-
Protocol: Store at -20°C (or at least 4°C) under an inert atmosphere (Argon or Nitrogen).
-
Why: Thermal energy accelerates the autoxidation radical chain reaction. Even trace moisture can catalyze boroxine formation (anhydride trimer), which is less reactive but complicates stoichiometry.
Q: The compound has turned slightly yellow/pink. Is it ruined? A: Likely partially oxidized.
-
Diagnosis: The color change often indicates the formation of phenolic oxidation products (which can form quinones upon further oxidation).
-
Action: Perform a Purity Check (see Protocol A below). If purity is >90%, you may be able to purify it via recrystallization. If <80%, repurification may yield diminishing returns; consider repurchasing or resynthesizing.
Q: Can I weigh it out in open air? A: Only if you are fast.
-
Risk: Extended exposure (>15 mins) to humid air promotes protodeboronation.
-
Best Practice: Warm the vial to room temperature before opening (to prevent condensation). Weigh quickly into a flask and immediately purge with Argon. For critical GMP steps, weigh inside a glovebox.
Part 4: Reaction Optimization & Troubleshooting
Q: My Suzuki coupling yield is low (30-40%). What is killing it? A: Check your Base and Oxygen levels.
| Symptom | Probable Cause | Corrective Action |
| High Phenol Byproduct | Oxygen ingress | Switch from "sparging" to Freeze-Pump-Thaw (3 cycles). Use freshly distilled solvents. |
| High De-borylated Product | Base is too strong | The ortho-benzyloxy group facilitates base-catalyzed protodeboronation. Switch from |
| Homocoupling (Biaryl) | Oxidative coupling | Oxygen is promoting Pd-catalyzed homocoupling. Add a scavenger or strictly exclude |
| No Reaction | Catalyst Poisoning | The degradation products (phenols) can coordinate to Pd. Increase catalyst loading or clean up the starting material. |
Q: Should I use an additive? A: Yes, consider MIDA or cyclic protection. If the free acid is too unstable, convert it in situ or pre-synthesis to a MIDA boronate or a Pinacol ester .
-
Pinacol Ester: More stable to handling but less atom-economical.
-
MIDA Boronate: Highly stable, crystalline, and releases the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration of the unstable free acid low (Slow Release Strategy).
Part 5: Validated Protocols
Protocol A: The "Purity Check" (Self-Validation)
Before committing expensive catalysts, validate your reagent.
-
Solvent: Dissolve 5 mg in
or . -
Method:
NMR. -
Marker: Look for the Phenolic Proton .
-
Boronic Acid: No sharp singlet > 9.0 ppm (in
). Broad peak usually around 4-6 ppm (variable). -
Degradation (Phenol): Sharp singlet around 4.5–5.5 ppm (variable) or distinct aromatic shift changes.
-
Key Indicator: Integration of the ethyl group (
quartet). If you see two sets of quartets, you have a mixture.
-
Protocol B: Recrystallization (Rescue Mission)
Use this if purity is 85-95%.
-
Dissolution: Dissolve crude acid in minimum hot Acetonitrile or Acetone (avoid alcohols if esterification is a risk).
-
Precipitation: Slowly add cold Hexanes or Water (if using acetone) until turbidity appears.
-
Cooling: Let stand at 4°C overnight. Do not crash cool, or you will trap impurities.
-
Filtration: Filter quickly under Argon flow.
-
Drying: Vacuum dry at room temperature (do not heat).
Part 6: Workflow Visualization
Figure 2: The "Cold Chain" handling workflow to minimize oxidative exposure.
References
-
Mechanism of Boronic Acid Oxidation: Ainley, A. D., & Challenger, F. (1930). Studies of the boron–carbon linkage.[1][2][3][4][5] Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society. [Link]
-
Stabilization via MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society. [Link]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society. [Link]
-
Oxidative Stability of Ortho-Substituted Boronic Acids: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
Sources
Removing palladium impurities from 2-(Benzyloxy)-5-ethylphenylboronic acid products
Technical Support Center: Palladium Impurity Removal
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly for creating the carbon-carbon bonds necessary for many active pharmaceutical ingredients (APIs).[1] While highly efficient, these reactions invariably leave residual palladium in the product stream. For drug development professionals, removing this residual palladium is not just a matter of purity, but a critical regulatory requirement. Federal and international agencies, through guidelines like ICH Q3D, strictly limit elemental impurities in final drug products, with the permitted daily exposure for palladium often set at 10 ppm for oral medications.[2][3][4]
This technical guide provides researchers and process chemists with a comprehensive resource for troubleshooting and resolving palladium contamination issues in boronic acid products, using a practical question-and-answer format grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is removing trace amounts of palladium so critical?
Beyond meeting the stringent regulatory limits set by bodies like the FDA to ensure patient safety, there are compelling chemical reasons.[4] Residual palladium, even at ppm levels, can possess catalytic activity that may interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to new impurities and reduced yields.[5]
Q2: What are the different forms of palladium impurities I might encounter?
Palladium impurities can exist in several forms, and identifying the likely state is key to selecting an effective removal strategy:
-
Heterogeneous Palladium (Pd(0)): Often appears as a fine black powder ("palladium black"), which is metallic palladium that has precipitated from the solution.[6][7] This is common when the catalyst degrades or aggregates.
-
Homogeneous Palladium (Pd(II) or Soluble Pd(0) Complexes): These are palladium species that remain dissolved in the reaction mixture. They can be catalyst precursors like Pd(OAc)₂ or soluble intermediates from the catalytic cycle.[8][9]
-
Colloidal Palladium: These are nanoscale particles of palladium suspended in the solvent, which can be challenging to remove by simple filtration.[10]
Q3: What are the main strategies for palladium removal?
Palladium removal techniques can be broadly categorized by their mechanism of action:[11][12]
-
Physical Filtration: Effective for removing insoluble, heterogeneous palladium like palladium black.[2]
-
Adsorption: Using a solid material to bind the palladium. This includes:
-
Physisorption: Based on weak van der Waals forces. Activated carbon is a primary example, using its high surface area to trap impurities.[2]
-
Chemisorption: Involves the formation of a chemical bond between the palladium and a functional group on a solid support (a "scavenger"). This method is typically more selective and efficient.[12]
-
-
Extraction: Using a liquid-liquid wash with a solution containing a chelating agent that binds to the palladium and pulls it into the aqueous phase.[2]
-
Crystallization: Purifying the desired compound by crystallization can leave impurities behind in the mother liquor. However, this method can sometimes trap impurities within the crystal lattice.[13]
Q4: How do I choose the most appropriate palladium removal method?
The optimal method depends on several factors:
-
Form of Palladium: Heterogeneous palladium can often be removed by simple filtration, whereas homogeneous species require scavengers or extraction.[2]
-
Product Properties: Consider the solubility and stability of your boronic acid product in different solvents and conditions.
-
Process Scale and Cost: For large-scale manufacturing, the cost and scalability of the method are critical. Activated carbon is inexpensive but may lead to product loss, while specialized scavengers are more expensive but offer higher selectivity and recovery.[12]
-
Desired Purity: The target palladium level in the final product will dictate the rigor of the purification train. Often, a multi-step approach is required to reach <10 ppm levels.[1]
Troubleshooting Guide: Specific Issues & Solutions
Q1: My crude 2-(Benzyloxy)-5-ethylphenylboronic acid is a dark grey or black solid. What is this, and how do I remove it?
This discoloration is almost certainly due to the presence of palladium black (Pd(0)), which has precipitated from the reaction mixture.[6][7] This is a heterogeneous impurity and is typically the easiest to remove.
Solution: Filtration through Celite®
The first and simplest step should always be to remove insoluble palladium by filtration.
-
Rationale: Celite®, a form of diatomaceous earth, is an inert filter aid that forms a porous filter cake. This cake can trap very fine particles, like palladium black, that might otherwise pass through standard filter paper.[14]
See Protocol 1 for a detailed experimental procedure.
Q2: After filtration and standard workup, my ICP-MS analysis shows palladium levels are still high (>100 ppm). What should I do next?
This indicates that you have soluble (homogeneous) or colloidal palladium species that cannot be removed by simple filtration.[8][15] At this stage, you need to employ a method that can actively capture these dissolved ions or particles from the solution.
Solution: Treatment with a Palladium Scavenger
Palladium scavengers are solid materials, typically silica gel or polymer resins, that are functionalized with ligands that have a high affinity for palladium.[8] These ligands form strong coordinate bonds with the dissolved palladium (chemisorption), effectively trapping it on the solid support, which can then be filtered off.[12]
See the Scavenger Selection Table (Table 1) and Protocol 2 & 3 for guidance.
dot
Caption: Mechanism of palladium removal via chemisorption onto a functionalized scavenger.
Q3: I treated my product with a scavenger, but the palladium levels are still too high. What could have gone wrong?
If a scavenger is ineffective, consider the following points:
-
Incorrect Scavenger Choice: Some scavengers are more effective for Pd(0) versus Pd(II). Thiol-based scavengers are generally robust for multiple oxidation states, but others may be more specific.[16]
-
Insufficient Scavenger: The amount of scavenger should be calculated based on its binding capacity and the estimated amount of palladium. A significant excess (e.g., 5-20 equivalents) is often required.
-
Suboptimal Conditions: Scavenging efficiency is dependent on solvent, temperature, and time.[2] Polar aprotic solvents like DMF or NMP can be effective.[12] Gentle heating (e.g., 40-60 °C) and extended stirring times (4-24 hours) can significantly improve performance.[2][12]
-
Product Interference: In rare cases, the product molecule itself may strongly chelate the palladium, making it difficult for the scavenger to compete.
Solution: Screen a Panel of Scavengers
Perform small-scale screening experiments with different classes of scavengers (e.g., thiol, amine, phosphine-based) under varied conditions (temperature, time) to identify the optimal system for your specific product.
Table 1: Common Palladium Scavenger Classes
| Scavenger Type | Functional Group | Primary Target | Pros | Cons |
| Thiol-Based | -SH (Mercapto) | Pd(0), Pd(II) | Highly effective, versatile, widely used.[16] | Can sometimes be oxidized; potential for sulfur leaching. |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for electron-deficient palladium species. | Generally less effective for Pd(0) than thiol scavengers. |
| Thiourea-Based | -C(=S)(NR₂)₂ | Pd(0), Pd(II) | Strong binding affinity for palladium. | Can be less stable under certain conditions. |
| TMT-Based | Trimercaptotriazine | Pd(0), Pd(II) | Very high selectivity and efficiency.[12] | Can be more expensive than basic scavengers. |
| Activated Carbon | N/A (Graphitic) | Pd(0), Pd(II) | Inexpensive, high capacity.[12] | Poor selectivity, often adsorbs product leading to yield loss.[12] |
Q4: I'm losing a significant amount of my boronic acid product during the scavenging step. How can I improve my yield?
This is a classic problem associated with non-selective adsorbents, particularly activated carbon.[12] The high surface area that makes carbon effective at trapping palladium also allows it to adsorb your organic product.
Solution: Use a More Selective Scavenger and Optimize Washing
-
Switch to a Functionalized Scavenger: Move away from activated carbon to a functionalized silica or polymer resin (see Table 1). These are designed for high selectivity towards the metal.[12][16]
-
Optimize the Wash Step: After filtering off the scavenger, wash the collected solid thoroughly with fresh, clean solvent. This helps to recover any product that was physically trapped in the scavenger bed. Combine these washings with your main filtrate.[2]
Q5: How can I accurately measure the amount of residual palladium in my final product?
Visual inspection is not sufficient. For regulatory purposes and scientific rigor, quantitative analysis is required.
Solution: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the industry-standard technique for quantifying trace elemental impurities in APIs.[17]
-
Principle: A sample of your product is first digested, typically using a microwave system with concentrated acids (e.g., nitric and hydrochloric acid), to destroy the organic matrix and bring the palladium into an aqueous solution.[2][18] This solution is then introduced into a high-temperature plasma, which ionizes the atoms. A mass spectrometer then separates and counts the palladium ions, allowing for precise quantification down to parts-per-billion (ppb) levels.[19]
-
Alternatives for Screening: For in-process checks where speed is more important than ultimate precision, techniques like X-ray Fluorescence (XRF) or specialized fluorescent assays can be used.[4][17][20] However, final product release testing should rely on a validated method like ICP-MS.[17]
Detailed Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium with Celite®
-
Preparation: Place a fritted glass funnel on a clean filter flask. Add a layer of Celite® approximately 1-2 cm deep.
-
Pre-Washing: Gently pour the reaction solvent over the Celite® pad and apply vacuum to settle the bed. This removes any fine Celite® particles.
-
Filtration: Dilute the crude reaction mixture with a suitable solvent and pour it slowly onto the center of the Celite® bed under vacuum.[14]
-
Washing: Wash the filter cake with several portions of fresh solvent to ensure all of the desired product is collected.[2]
-
Collection: Combine the filtrate and washings. This solution now contains your product, free of heterogeneous palladium.
Protocol 2: Palladium Scavenging with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).[2]
-
Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 0.1-0.2 weight equivalents (e.g., 100-200 mg of carbon per 1 g of product).[12]
-
Scavenging: Stir the mixture vigorously at a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.[2]
-
Filtration: Allow the mixture to cool and filter it through a pad of Celite® (as described in Protocol 1) to remove the carbon.
-
Washing & Analysis: Thoroughly wash the carbon cake with fresh solvent. Combine the filtrate and washings, concentrate, and analyze the purified product for residual palladium and product recovery.[2]
Protocol 3: Palladium Scavenging with Thiol-Functionalized Silica
-
Quantify Palladium: If possible, determine the concentration of residual palladium in the crude product solution using a technique like ICP-MS.[17] If not, estimate the amount based on the initial catalyst loading.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, DMF, Acetonitrile).[16]
-
Scavenging: Add the thiol-functionalized silica scavenger (e.g., 5-20 molar equivalents relative to the palladium content). Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.[12]
-
Filtration: Filter the mixture to remove the silica scavenger.
-
Washing & Concentration: Wash the silica with fresh solvent, combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the product for final palladium content.
Workflow Visualizations
dot
Caption: Decision tree for selecting a palladium purification strategy.
References
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from SpinChem. [Link]
-
ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture?. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from ResearchGate. [Link]
-
Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from Pharmaceutical Technology. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. [Link]
-
University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Retrieved from University of Strathclyde. [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1627. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from Onyx Scientific. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from Biotage. [Link]
-
Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]
-
Ennis, D., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3845-3852. [Link]
-
Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 526-531. [Link]
-
Newman, S. G., & Willis, M. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(22), 9435-9457. [Link]
-
ResearchGate. (2026, February 25). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. Retrieved from ResearchGate. [Link]
-
Goulart, V. A. S., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601. [Link]
-
Dutta, B., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(1), 329-339. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arborassays.com [arborassays.com]
- 18. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
Validation & Comparative
1H NMR Interpretation and Assignment for 2-(Benzyloxy)-5-ethylphenylboronic Acid: A Comparative Structural Validation Guide
Executive Summary
In drug development and complex organic synthesis, 2-(Benzyloxy)-5-ethylphenylboronic acid serves as a highly versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. However, confirming the exact regiochemistry of this intermediate—specifically distinguishing the 1,2,5-trisubstituted target from its 1,2,4-substituted isomer or unreacted precursors—is a recurring analytical challenge.
This guide provides an objective, self-validating framework for the structural verification of 2-(Benzyloxy)-5-ethylphenylboronic acid using high-resolution 1H NMR spectroscopy. By analyzing specific spin systems and
Mechanistic Rationale: The Analytical Challenge
Solvent Selection and Boroxine Equilibrium
The first critical decision in the NMR analysis of boronic acids is solvent selection. In non-polar solvents like
The Solution: Dimethyl sulfoxide-d6 (
Structural Anatomy & Spin Systems
The 1H NMR spectrum of the target compound can be logically divided into four independent spin systems:
-
The Ethyl Group: An aliphatic
system consisting of a triplet ( 1.15 ppm) and a quartet ( 2.55 ppm). -
The Benzyloxy Group: A highly deshielded singlet (
5.10 ppm) for the protons, accompanied by a 5H multiplet ( 7.30–7.50 ppm) from the pendant phenyl ring. -
The Boronic Acid: A broad, exchangeable 2H singlet (
7.85 ppm). -
The Central Aromatic Ring: A 1,2,5-trisubstituted pattern yielding an AMX spin system. The splitting pattern of these three protons is the definitive proof of regiochemistry.
Workflow for the NMR structural validation of boronic acid derivatives.
Comparative NMR Data: Target vs. Alternatives
To validate the product, we must compare its predicted chemical shifts and coupling constants against two primary alternatives:
-
Alternative 1 (Structural Isomer): 2-(Benzyloxy)-4-ethylphenylboronic acid (1,2,4-substitution).
-
Alternative 2 (Synthetic Precursor): 2-Benzyloxy-5-ethylbromobenzene.
Table 1: 1H NMR Chemical Shift and Coupling Comparison (400 MHz, )
| Proton Assignment | Target: 1,2,5-Isomer (Product) | Alternative 1: 1,2,4-Isomer | Alternative 2: Bromide Precursor |
| Absent | |||
| H-6 (Ortho to B/Br) | |||
| H-4 / H-5 | |||
| H-3 (Ortho to OBn) | |||
Note: Chemical shifts (
Diagnostic Workflow: Isomer Discrimination
The most reliable method to differentiate the target 1,2,5-isomer from the 1,2,4-isomer is by analyzing the
-
In the 1,2,5-isomer: H-6 is meta to H-4. It lacks an ortho neighbor. Therefore, it appears as a fine doublet with a small coupling constant (
Hz). -
In the 1,2,4-isomer: H-6 is ortho to H-5. Therefore, it appears as a wide doublet with a large coupling constant (
Hz).
Logical decision tree for differentiating 1,2,5- and 1,2,4-substituted isomers.
Standard Operating Procedure (SOP): NMR Acquisition
To ensure a self-validating and reproducible analytical system, adhere to the following strict acquisition protocol.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the synthesized compound.
-
Dissolve completely in 0.6 mL of anhydrous
. -
Causality: Using anhydrous solvent prevents the residual water peak (
3.3 ppm) from exchanging with the protons, which would cause signal broadening or complete loss of the diagnostic 7.85 ppm singlet.
Step 2: Instrument Setup & Tuning
-
Transfer to a high-quality 5 mm NMR tube and insert into a 400 MHz (or higher) spectrometer.
-
Lock onto the
deuterium frequency. -
Tune and match the probe specifically to the 1H frequency.
Step 3: Magnetic Field Shimming
-
Execute gradient shimming (e.g., topshim).
-
Causality: Poor shimming artificially broadens spectral lines. Because the critical diagnostic feature of the 1,2,5-isomer is a fine meta-coupling (
Hz), optimal homogeneity is required to resolve this splitting.
Step 4: Acquisition Parameters
-
Pulse Sequence: Standard 1H single-pulse (e.g., zg30).
-
Relaxation Delay (D1): Set to
2.0 seconds. -
Causality: Boronic acid protons and quaternary-adjacent protons often have longer
relaxation times. A sufficient D1 ensures accurate quantitative integration, allowing you to verify the 2H integral of the group against the 2H integral of the singlet. -
Number of Scans (NS): 16 to 32.
Step 5: Processing
-
Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-couplings.
-
Phase and baseline correct the spectrum manually.
-
Calibrate the chemical shift using the center peak of the residual
pentet at 2.50 ppm.
References
-
Raines Lab: Phenylboronic Acid–Citrate Complex. Raines Laboratory, MIT. Available at: [Link]
-
Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate. Available at:[Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(Benzyloxy)-5-ethylphenylboronic Acid
Introduction: The Analytical Challenge of Boronic Acids
2-(Benzyloxy)-5-ethylphenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the pharmaceutical industry for creating complex molecules.[1] The purity of this starting material is critical as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).
Boronic acids and their esters, however, present unique analytical challenges. They are susceptible to hydrolysis, where the boronic acid can convert to its corresponding boronate ester or vice-versa, and can undergo oxidative degradation.[1][2][3][4] Furthermore, the presence of free silanol groups on conventional silica-based HPLC columns can lead to on-column hydrolysis and poor peak shapes.[1][2][3] Therefore, developing a stability-indicating method that can separate the main component from its potential impurities and degradation products is paramount.
Part 1: Development of an Optimized HPLC Method
Our primary objective is to develop a method that provides a sharp, symmetrical peak for 2-(Benzyloxy)-5-ethylphenylboronic acid, baseline separation from its potential impurities, and is robust enough for routine use.
Initial Screening and Rationale
Based on the known challenges with boronic acids, our initial screening focused on reversed-phase HPLC with careful consideration of the stationary phase and mobile phase composition.
-
Column Selection: We hypothesized that a column with low silanol activity would be crucial to minimize on-column hydrolysis.[1][2][3] We selected a Waters XTerra MS C18 column, known for its hybrid particle technology that provides excellent stability across a wider pH range and reduced silanol activity compared to traditional silica-based columns.[1]
-
Mobile Phase Selection: To mitigate the risk of hydrolysis, we explored mobile phases with and without pH modifiers. Acidic modifiers like formic acid can sometimes exacerbate hydrolysis of boronate esters, while basic mobile phases can improve the chromatography of acidic compounds like boronic acids.[1][4] We also considered the use of aprotic diluents for sample preparation to prevent degradation before injection.[4]
Optimized Method Parameters
Through a systematic evaluation, we arrived at the following optimized HPLC method:
| Parameter | Optimized Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Rationale for Optimization Choices:
-
The use of 0.1% formic acid in the mobile phase provided a good peak shape and retention for the acidic boronic acid. While a neutral pH can sometimes be beneficial, the acidic conditions here helped to suppress the ionization of the boronic acid, leading to more consistent interactions with the C18 stationary phase.
-
Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol.
-
A gradient elution was necessary to ensure that any potential impurities with a wide range of polarities would be eluted and separated from the main peak.
-
The column temperature of 30°C provided a balance between good peak shape and preventing potential on-column degradation.
Part 2: Comparison with Alternative Methods
To demonstrate the superiority of our optimized method, we compared it with two alternative approaches that a lab might reasonably consider.
Alternative Method 1: Standard C18 Column with a Methanol Gradient
This method represents a more generic, "off-the-shelf" approach to reversed-phase HPLC.
| Parameter | Alternative Method 1 Condition |
| Column | Standard Silica-based C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Alternative Method 2: Isocratic Elution
An isocratic method is often desirable for its simplicity and speed in quality control environments.
| Parameter | Alternative Method 2 Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Comparative Data
The following table summarizes the hypothetical, yet realistic, performance of the three methods for the analysis of a sample of 2-(Benzyloxy)-5-ethylphenylboronic acid spiked with a potential hydrolysis impurity (2-hydroxy-5-ethylphenylboronic acid) and a process-related impurity.
| Performance Metric | Optimized Method | Alternative Method 1 | Alternative Method 2 |
| Retention Time (Main Peak) | 12.5 min | 15.2 min | 8.1 min |
| Resolution (Main Peak/Impurity 1) | 3.5 | 1.8 | 1.2 |
| Tailing Factor (Main Peak) | 1.1 | 1.9 | 1.3 |
| Theoretical Plates (Main Peak) | > 10000 | ~ 4000 | ~ 7000 |
| Run Time | 25 min | 30 min | 15 min |
Analysis of Comparative Results:
-
Optimized Method: This method provided excellent resolution between the main peak and its impurities, a highly symmetrical peak shape (low tailing factor), and high column efficiency (theoretical plates). The run time is reasonable for a method that needs to be stability-indicating.
-
Alternative Method 1: The use of a standard silica-based C18 column resulted in significant peak tailing, likely due to interactions with residual silanol groups. The resolution was also suboptimal, making it difficult to accurately quantify impurities close to the main peak.
-
Alternative Method 2: While the isocratic method is faster, it failed to provide adequate resolution for the early eluting hydrolysis impurity. This method would not be suitable for a stability-indicating assay where the separation of all potential degradation products is crucial.
Part 3: Method Validation and Forced Degradation Studies
A developed analytical method is only useful if it is demonstrated to be reliable for its intended purpose. Therefore, we conducted a validation study based on the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Method Validation Protocol
The optimized method was validated for the following parameters:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This was demonstrated through forced degradation studies.
-
Linearity: A linear relationship between the concentration of the analyte and the peak area.
-
Accuracy: The closeness of the test results to the true value, determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution of the main peak from all degradation products | Achieved in all forced degradation conditions. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Repeatability: 0.8%, Intermediate: 1.5%. |
| Robustness | % RSD ≤ 5.0% for small changes in flow rate, temperature, and mobile phase composition | All tested variations resulted in % RSD < 2.0%, demonstrating the method's robustness. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10] The sample was subjected to various stress conditions to induce degradation.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Sample in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Sample in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Sample in 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Sample exposed to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.[8]
Forced Degradation Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | A major degradation peak was observed at an earlier retention time, consistent with hydrolysis of the benzyloxy group. |
| Base Hydrolysis | ~10% | Similar degradation profile to acid hydrolysis, but with some additional minor impurities. |
| Oxidation | ~20% | Multiple degradation products were formed, indicating cleavage of the boronic acid moiety.[11] |
| Thermal | < 5% | The compound is relatively stable to heat. |
| Photolytic | ~8% | Minor degradation was observed. |
In all cases, the optimized HPLC method was able to provide baseline resolution between the parent peak and all degradation products, confirming its stability-indicating capability.
Visualizations
Caption: A flowchart illustrating the systematic workflow for the HPLC method development and validation.
Caption: A simplified diagram showing a hypothetical degradation pathway for 2-(Benzyloxy)-5-ethylphenylboronic acid.
Conclusion
The developed and validated reversed-phase HPLC method using a Waters XTerra MS C18 column and a formic acid/acetonitrile gradient is demonstrated to be a robust, reliable, and stability-indicating method for the purity assessment of 2-(Benzyloxy)-5-ethylphenylboronic acid. Comparative data clearly shows its superiority over more generic or simplified HPLC approaches, particularly in its ability to resolve the main component from critical impurities and degradation products. This method is suitable for use in quality control and stability testing environments within the pharmaceutical industry. The principles and workflow outlined in this guide can also be adapted for the analysis of other challenging boronic acid derivatives.
References
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Waters. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Accessed March 2026. [Link]
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Element Lab Solutions. USP 621 Changes. Accessed March 2026. [Link]
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Agilent. Revisions per USP 621. Accessed March 2026. [Link]
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LCGC International. Are You Sure You Understand USP <621>? Accessed March 2026. [Link]
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ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Accessed March 2026. [Link]
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Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Accessed March 2026. [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Accessed March 2026. [Link]
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Taylor & Francis. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Accessed March 2026. [Link]
-
PubMed. Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Accessed March 2026. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Accessed March 2026. [Link]
-
SIELC. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Accessed March 2026. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed March 2026. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Accessed March 2026. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Accessed March 2026. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed March 2026. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). Accessed March 2026. [Link]
-
STEMart. Forced Degradation Studies. Accessed March 2026. [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Accessed March 2026. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Accessed March 2026. [Link]
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Accessed March 2026. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Accessed March 2026. [Link]
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American Journal of Analytical Chemistry. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Accessed March 2026. [Link]
-
PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Accessed March 2026. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. Accessed March 2026. [Link]
-
RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Accessed March 2026. [Link]
-
Shimadzu. C190-E094A_Tips for practical HPLC analysis. Accessed March 2026. [Link]
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A Comparative Guide to the LC-MS Characterization of 2-(Benzyloxy)-5-ethylphenylboronic acid
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of the developmental pipeline. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of 2-(benzyloxy)-5-ethylphenylboronic acid, a key building block in organic synthesis. We will explore the nuances of LC-MS method development, compare its performance against alternative analytical techniques, and provide a detailed experimental protocol grounded in scientific first principles.
Introduction to 2-(Benzyloxy)-5-ethylphenylboronic acid and the Imperative for Accurate Characterization
2-(Benzyloxy)-5-ethylphenylboronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[1] The purity and structural integrity of this boronic acid are paramount to ensure the desired reaction outcome and to minimize the formation of impurities that could compromise the efficacy and safety of the final product. Consequently, a highly sensitive and specific analytical method is required for its characterization. LC-MS has emerged as a premier technique for this purpose, offering unparalleled sensitivity and specificity.
The Power of LC-MS: A Dual-Dimensional Analytical Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[2] This hyphenated technique provides two orthogonal data points for each analyte: its retention time from the LC separation and its mass-to-charge ratio (m/z) from the MS detection. This dual-dimensional analysis provides a high degree of confidence in compound identification and quantification.
The Logic Behind LC-MS Method Development
Developing a robust LC-MS method for a molecule like 2-(benzyloxy)-5-ethylphenylboronic acid requires careful consideration of several factors to ensure accurate and reproducible results.[3][4] A key challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxines, which can complicate mass spectra.[5] The chosen analytical conditions must mitigate this transformation.
The following DOT script visualizes the typical workflow for developing an LC-MS method for pharmaceutical compounds.
Caption: A flowchart illustrating the key steps in the LC-MS method development workflow.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of boronic acids. The choice of method often depends on the specific analytical question being addressed.
| Parameter | LC-MS | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Specificity | Very High (Retention Time + m/z) | Very High (Structural Information) | High (Retention Time + Mass Spectrum) | Moderate to High (Relies on Chromatographic Separation) |
| Sensitivity | Very High (pg/mL to ng/mL)[6] | Low (mg/mL) | High (Requires Derivatization) | Moderate (ng/mL to µg/mL) |
| Structural Elucidation | Good (Fragmentation Pattern) | Excellent (Definitive Structure) | Good (Fragmentation Pattern) | Poor (No Structural Information) |
| Sample Preparation | Minimal (Dilution)[7] | Minimal (Dissolution) | Often requires derivatization to increase volatility and stability[8] | Minimal (Dilution) |
| Impurity Profiling | Excellent (Can detect and identify unknown impurities)[2] | Good (For major impurities) | Good (For volatile impurities) | Limited (Co-eluting impurities can be missed) |
| Quantitative Accuracy | Excellent (with appropriate standards) | Good | Good | Excellent |
| Key Limitation | Potential for ion suppression, complexity of data | Low throughput, requires higher sample concentration | Not suitable for non-volatile or thermally labile compounds | Limited peak purity assessment[9] |
Proposed LC-MS Fragmentation of 2-(Benzyloxy)-5-ethylphenylboronic acid
Understanding the fragmentation pattern of a molecule is crucial for its confident identification by mass spectrometry.[10] Based on the structure of 2-(benzyloxy)-5-ethylphenylboronic acid and general fragmentation principles for aromatic compounds and ethers, a plausible fragmentation pathway can be proposed.[11]
The following DOT script illustrates the predicted fragmentation pathway.
Caption: Predicted ESI-negative mode fragmentation of 2-(benzyloxy)-5-ethylphenylboronic acid.
Detailed Experimental Protocol: LC-MS Analysis
This protocol provides a starting point for the LC-MS analysis of 2-(benzyloxy)-5-ethylphenylboronic acid. Optimization may be required based on the specific instrumentation and sample matrix.
5.1. Sample Preparation
-
Accurately weigh approximately 1 mg of 2-(benzyloxy)-5-ethylphenylboronic acid.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.[6]
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for analysis.
5.2. Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
5.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).[13]
-
Polarity: Negative ion mode is often preferred for boronic acids.[6]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Scan Range: m/z 50-500.
-
For MS/MS: Select the precursor ion (e.g., m/z 255.1 for [M-H]⁻) and apply a collision energy of 10-30 eV to induce fragmentation.
Conclusion
The LC-MS methodology outlined in this guide provides a robust and sensitive approach for the characterization of 2-(benzyloxy)-5-ethylphenylboronic acid. Its superior specificity and ability to provide structural information through fragmentation make it an invaluable tool in a drug development setting. While other techniques have their merits, LC-MS offers a comprehensive analytical solution for ensuring the quality and purity of this critical synthetic intermediate.
References
- Current developments in LC-MS for pharmaceutical analysis.Analyst (RSC Publishing).
- Analytical Method Development and Validation in Pharmaceuticals.Google AI Search.
- Method Development Considerations for the LC-MS/MS Analysis of Drugs.Restek.
- Application of LCMS in small-molecule drug development.European Pharmaceutical Review.
- LC-MS/MS Method Development for Drug Analysis.YouTube.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
- Arylboronic acid chemistry under electrospray conditions.PubMed.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods (RSC Publishing).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.PMC.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.Waters.
- Arylboronic Acid Chemistry under Electrospray Conditions.ResearchGate.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.Thesis.
- Analysis of Boronic Acids Without Chemical Derivatisation.ResearchGate.
- Quantitation of boronic acids at pg/mL levels of sensitivity.SCIEX.
- Fragmentation Patterns in the Mass Spectra of Organic Compounds.Chemguide.
- A Comparative Guide to LC-MS Analysis of 2-Ethoxy-5-methoxyphenylboronic Acid Reaction Mixtures.Benchchem.
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Comparative Reactivity Guide: 2-(Benzyloxy)-5-ethylphenylboronic Acid vs. Phenylboronic Acid in Suzuki-Miyaura Couplings
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, data-driven comparison of the reactivity profiles of an unhindered baseline boronic acid (Phenylboronic Acid) versus a highly sterically hindered, electron-rich derivative (2-(Benzyloxy)-5-ethylphenylboronic Acid).
Structural & Electronic Profiling: The Causality of Reactivity
In palladium-catalyzed Suzuki-Miyaura cross-coupling, the reactivity of the organoboron partner is dictated by a delicate balance of steric accessibility and electronic density. The general catalytic cycle relies on the formation of a tetrahedral boronate intermediate, which subsequently undergoes transmetalation with a palladium(II) complex[1].
Phenylboronic Acid (PBA)
PBA serves as the benchmark for Suzuki-Miyaura couplings. Lacking any substituents on the aromatic ring, PBA is sterically unhindered. This allows for the rapid and thermodynamically favorable formation of the tetrahedral boronate anion under standard basic conditions, leading to swift transmetalation and high catalytic turnover frequencies[2].
2-(Benzyloxy)-5-ethylphenylboronic Acid (BEPBA)
BEPBA presents a highly complex reactivity profile due to its specific substitution pattern:
-
Severe Steric Hindrance: The bulky ortho-benzyloxy (-OBn) group creates a significant spatial shield around the boron atom. This steric bulk severely inhibits the approach of the hydroxide/alkoxide base required to form the tetrahedral boronate ion, and subsequently impedes the approach of the Ar-Pd(II)-X complex during the rate-limiting transmetalation step[3][4].
-
Electronic Enrichment (+M and +I Effects): The ortho-alkoxy group exerts a strong positive mesomeric (+M) effect, while the meta-ethyl group provides a weak positive inductive (+I) effect. This combined electron donation increases the electron density on the boron-bearing carbon, which theoretically increases the nucleophilicity of the boronate complex once formed[5].
-
Metal O-Chelation Effect: Literature suggests that ortho-alkoxy substituents can participate in a metal O-chelation effect in the transition state. The oxygen lone pair can coordinate with the palladium center, stabilizing the transmetalation intermediate and sometimes altering the regioselectivity or atropselectivity of the reaction[6].
Comparative Reactivity & Experimental Data
Because BEPBA is highly hindered, it requires significantly more aggressive catalytic systems compared to the unhindered PBA. Furthermore, electron-rich, sterically hindered boronic acids are highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond—under prolonged basic conditions at elevated temperatures[7][8].
Table 1: Quantitative Comparison of Reactivity Parameters
| Parameter | Phenylboronic Acid (PBA) | 2-(Benzyloxy)-5-ethylphenylboronic Acid (BEPBA) |
| Steric Profile | Unhindered | Highly Hindered (ortho-OBn) |
| Electronic Profile | Neutral | Electron-Rich (+M, +I) |
| Rate-Limiting Step | Oxidative Addition (typically) | Transmetalation |
| Optimal Pd Catalyst | Pd(PPh₃)₄ (Standard) | Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos) |
| Typical Reaction Temp | 60°C – 80°C | 90°C – 110°C |
| Reaction Time | 2 – 4 hours | 12 – 24 hours |
| Equivalents Required | 1.1 – 1.2 eq | 1.5 – 2.0 eq (to offset protodeboronation) |
| Primary Side Reaction | Homocoupling (minor) | Protodeboronation (significant) |
Mechanistic Pathway Visualization
The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation bottleneck encountered when utilizing sterically hindered substrates like BEPBA.
Catalytic cycle highlighting the transmetalation step, which is rate-limiting for hindered boronic acids.
Experimental Protocols: Self-Validating Systems
To ensure high reproducibility, the following protocols are designed with built-in causality for every reagent choice.
Protocol A: Standard Coupling with Phenylboronic Acid (PBA)
Designed for rapid, unhindered transmetalation.
-
Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), Phenylboronic Acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent & Base: Add 10 mL of a degassed Toluene/Ethanol (4:1) mixture. Add aqueous K₂CO₃ (2.0 M, 2.0 mmol). Causality: The biphasic system with water is essential to generate the hydroxide ions that form the reactive tetrahedral boronate complex[1].
-
Reaction: Heat the biphasic mixture to 80°C under an argon atmosphere for 3 hours.
-
Validation/Workup: Monitor via TLC/LC-MS. Upon completion, cool to room temperature, extract with ethyl acetate, wash with brine, and dry over MgSO₄.
Protocol B: Sterically Demanding Coupling with BEPBA
Designed to overcome severe steric hindrance and mitigate protodeboronation.
-
Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol), 2-(Benzyloxy)-5-ethylphenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd), and SPhos (0.10 mmol, 10 mol%). Causality: A higher equivalent of BEPBA (1.5 eq) is mandatory because the extended reaction times required for hindered substrates drastically increase the rate of protodeboronation[7][8]. SPhos is utilized because its bulky, electron-rich architecture facilitates the transmetalation of ortho-substituted boronic acids.
-
Solvent & Base: Add 10 mL of rigorously degassed Toluene. Add anhydrous K₃PO₄ (3.0 mmol). Causality: K₃PO₄ is a stronger base than K₂CO₃, which is necessary to force the formation of the sterically inhibited tetrahedral boronate[3][4].
-
Reaction: Heat the mixture to 100°C under a strict argon atmosphere for 18 hours.
-
Validation/Workup: Monitor the reaction specifically for the disappearance of the aryl halide, as the boronic acid will partially degrade. Quench with water, extract with dichloromethane, and purify via flash chromatography.
References
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Available at: [Link]
-
Beilstein Journals. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". Available at: [Link]
-
ACS Symposium Series. "Boron Chemistry: An Overview". Available at:[Link]
-
NIH. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". Available at: [Link]
-
ChemRxiv. "Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes". Available at: [Link]
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- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Elemental Analysis of 2-(Benzyloxy)-5-ethylphenylboronic Acid: Standards, Protocols, and Pitfalls
For researchers, medicinal chemists, and drug development professionals, establishing the elemental composition of a novel compound is a cornerstone of its characterization, ensuring its purity and structural integrity. This guide provides an in-depth technical comparison of the elemental analysis standards for 2-(Benzyloxy)-5-ethylphenylboronic acid. Moving beyond a simple recitation of theoretical values, we will delve into the practical realities of analysis, the choice of appropriate standards, and the unique chemical challenges posed by organoboron compounds.
Theoretical Elemental Composition: The Ideal Standard
First, we establish the theoretical elemental composition of pure 2-(Benzyloxy)-5-ethylphenylboronic acid. This calculated ideal serves as our primary reference point.
Molecular Formula: C₁₅H₁₇BO₃
Molecular Weight: 256.11 g/mol
The theoretical elemental percentages are calculated as follows:
-
% Carbon (C): (15 * 12.011) / 256.11 * 100 = 70.35%
-
% Hydrogen (H): (17 * 1.008) / 256.11 * 100 = 6.69%
-
% Boron (B): (1 * 10.811) / 256.11 * 100 = 4.22%
-
% Oxygen (O): (3 * 15.999) / 256.11 * 100 = 18.74%
This theoretical composition represents the "gold standard" against which all experimental results are compared. However, in practice, achieving these exact values is subject to instrumental and sample-related factors.
The Practical Challenge: Anhydride Formation in Boronic Acids
A significant challenge in the elemental analysis of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines.[1] This is a crucial consideration as the formation of the boroxine alters the molecular formula and, consequently, the expected elemental composition.
The dehydration of three molecules of 2-(Benzyloxy)-5-ethylphenylboronic acid to its corresponding boroxine is illustrated below:
3 C₁₅H₁₇BO₃ → (C₁₅H₁₅BO)₃ + 3 H₂O
The resulting boroxine has a different elemental composition:
Molecular Formula of Boroxine: C₄₅H₄₅B₃O₃
Molecular Weight of Boroxine: 666.27 g/mol
-
% Carbon (C): (45 * 12.011) / 666.27 * 100 = 81.12%
-
% Hydrogen (H): (45 * 1.008) / 666.27 * 100 = 6.81%
-
% Boron (B): (3 * 10.811) / 666.27 * 100 = 4.87%
-
% Oxygen (O): (3 * 15.999) / 666.27 * 100 = 7.20%
As is evident, the presence of the boroxine as an impurity will significantly skew the elemental analysis results, leading to higher carbon and boron percentages and lower oxygen and hydrogen percentages than theoretically expected for the pure boronic acid. Therefore, proper sample handling and storage are critical to minimize anhydride formation.[2]
Comparative Analysis: Theoretical vs. Practical Standards
Below is a comparison of the elemental composition of our target compound, its potential boroxine impurity, and the certified values for a trusted CRM, NIST SRM 141e (Acetanilide).[3]
| Compound | % Carbon (C) | % Hydrogen (H) | % Boron (B) | % Nitrogen (N) |
| 2-(Benzyloxy)-5-ethylphenylboronic acid (Theoretical) | 70.35 | 6.69 | 4.22 | - |
| Boroxine Anhydride (Theoretical) | 81.12 | 6.81 | 4.87 | - |
| Acetanilide (NIST SRM 141e - Certified) [3] | 71.09 | 6.71 | - | 10.36 |
This table highlights why direct comparison of experimental results to the theoretical values of the target compound alone can be misleading. The presence of the boroxine anhydride can lead to significant deviations. The use of a stable, well-characterized CRM like Acetanilide is essential for verifying instrument performance before analyzing the target compound.
Experimental Protocols for Accurate Elemental Analysis
A robust analytical workflow is crucial for obtaining reliable elemental analysis data. The following protocols outline the key steps for CHN and Boron analysis.
CHN Analysis Workflow
The workflow for CHN analysis typically involves combustion of the sample, separation of the resulting gases, and detection.
Caption: Workflow for CHN Elemental Analysis.
Step-by-Step CHN Analysis Protocol:
-
Instrument Calibration: Calibrate the CHN elemental analyzer using a certified reference material such as Acetanilide (NIST SRM 141e).[3][6] Analyze 2-3 mg of the CRM to verify that the instrument provides results within the specified uncertainty of the certified values.
-
Sample Preparation: Accurately weigh 2-3 mg of the 2-(Benzyloxy)-5-ethylphenylboronic acid sample into a tin capsule. Ensure the sample is homogenous and dry to avoid skewed results from residual solvents.
-
Combustion: The sample is introduced into a high-temperature furnace (typically around 1000°C) with a pure oxygen environment. This process, known as dynamic flash combustion, converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[8]
-
Gas Separation: The combustion gases are passed through a chromatographic column to separate the CO₂, H₂O, and N₂.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the detector's response and the sample weight.
Boron Analysis Workflow
Standard CHN analyzers are not equipped to determine boron content. Boron analysis often requires separate techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or colorimetric assays.
Caption: Workflow for Boron Analysis using ICP-MS.
Step-by-Step Boron Analysis Protocol (ICP-MS):
-
Sample Digestion: Accurately weigh the 2-(Benzyloxy)-5-ethylphenylboronic acid sample and digest it using a suitable method to bring the boron into an aqueous solution. Acid dissolution with fuming nitric acid can be an effective method.[9]
-
Standard Preparation: Prepare a series of calibration standards using a certified boron standard solution.
-
ICP-MS Analysis: Introduce the digested sample and calibration standards into the ICP-MS system. The sample is nebulized and ionized in a high-temperature argon plasma. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio, and the boron ions are quantified.
-
Data Analysis: The boron concentration in the original sample is determined by comparing its signal to the calibration curve generated from the standards.
Conclusion: A Multi-faceted Approach to Elemental Analysis
The elemental analysis of 2-(Benzyloxy)-5-ethylphenylboronic acid requires a nuanced approach that goes beyond a simple comparison to theoretical values. As we have demonstrated, the inherent chemical properties of boronic acids, particularly their tendency to form boroxine anhydrides, can significantly impact experimental results.
For the highest degree of confidence, researchers should:
-
Use the theoretical elemental composition of the pure compound as the primary benchmark.
-
Calibrate and validate their CHN analyzer with a trusted Certified Reference Material like Acetanilide.
-
Be mindful of the potential for boroxine formation and its effect on the expected elemental percentages.
-
Employ a separate, validated method for boron determination, such as ICP-MS.
By understanding these principles and employing rigorous experimental protocols, scientists can ensure the accurate and reliable elemental characterization of 2-(Benzyloxy)-5-ethylphenylboronic acid and other novel organoboron compounds.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis: Standard Reference Material® 141e Acetanilide. Retrieved from [Link]
-
USA Analytical. (n.d.). USA-3040 - Acetanilide standard, 1g. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
CPAchem. (n.d.). Acetanilide CAS:103-84-4 EC:203-150-7. Retrieved from [Link]
- Tannenbaum, S. (1959). Analytical Procedure for Compounds Containing Boron, Carbon, and Hydrogen. Analytical Chemistry, 31(2), 314-315.
- Resano, M., et al. (2024). Boron elemental and isotopic determination via the BF diatomic molecule using high-resolution continuum source graphite furnace molecular absorption spectrometry.
-
Acros Organics. (n.d.). Certificate of Analysis. Retrieved from [Link]
- Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. Microchemical Journal, 56(3), 285-304.
-
PureSynth. (n.d.). 2-Benzyloxy-5-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from [Link]
- Durbak, A., et al. (2018). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol, 8(12), e2888.
- Yadav, A., & Sikder, N. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Trade Science Inc.
- Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
-
BuyersGuideChem. (n.d.). 2-Benzyloxy-5-methylphenylboronic acid suppliers and producers. Retrieved from [Link]
- Gillis, E. P., & Burke, M. D. (2009). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 86, 1-13.
- Babski, J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(5), 842.
- da Silva, A. B. F., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3456.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
- Groleau, R. R., et al. (2021). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 54(17), 3345-3358.
Sources
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- 4. アセトアニリド puriss. p.a., ≥99.5% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
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- 9. tsijournals.com [tsijournals.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Benzyloxy)-5-ethylphenylboronic Acid
Executive Summary & Risk Assessment
2-(Benzyloxy)-5-ethylphenylboronic acid is an arylboronic acid derivative commonly used as a building block in Suzuki-Miyaura cross-coupling reactions. While boronic acids are generally considered mild relative to other organometallics, they possess distinct chemical behaviors—specifically the equilibrium between the free acid and its cyclic trimeric anhydride (boroxine)—that dictate proper disposal protocols.
The Core Directive: Treat this compound as Hazardous Organic Chemical Waste . Do not dispose of it via municipal drains or general trash. Its lipophilic benzyloxy group increases its persistence in aquatic environments compared to simple phenylboronic acid, necessitating strict incineration protocols.
Hazard Identification Profile
The following data assumes the standard profile for benzyloxy-substituted arylboronic acids (GHS Classification).
| Parameter | Classification | Hazard Statement |
| Signal Word | WARNING | |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. |
| Skin Corrosion | Category 2 | H315: Causes skin irritation.[1] |
| Eye Damage | Category 2A | H319: Causes serious eye irritation.[2] |
| STOT-SE | Category 3 | H335: May cause respiratory irritation.[2] |
| Reactivity | Stable | May dehydrate to form boroxines; incompatible with strong oxidizers. |
Pre-Disposal Protocol: The "Safe-State" System
Trustworthiness Principle: A safe disposal starts before the waste container is opened. Follow this self-validating checklist.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE. Select gear based on the compound's ability to act as a respiratory irritant and its organic solubility.
-
Respiratory: If handling >500 mg outside a fume hood, use a NIOSH N95 or P100 particulate respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Why? Boronic acids are solids but can dissolve in skin oils; standard latex offers poor resistance to organic carriers often found in waste mixtures.
-
Ocular: ANSI Z87.1 Chemical Splash Goggles.
Waste Segregation Logic
Segregation is critical to prevent "Unknown Chemical Waste" charges from your disposal vendor.
-
Stream A (Solid Pure Substance): Expired or excess solid powder.
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Labeling: Must read "Solid Organic Waste: Boron-Containing."
-
-
Stream B (Reaction Mixtures/Mother Liquors):
-
Halogenated: If dissolved in DCM, Chloroform, or Chlorobenzene.
-
Non-Halogenated: If dissolved in THF, Toluene, DMF, or Alcohols.
-
Critical Check: Ensure pH is neutral (6-8). Boronic acids can form "ate" complexes in high base, altering solubility and waste compatibility.
-
Disposal Workflows
Scenario A: Disposal of Solid Substance
Use this protocol for expired reagents, weighing boat residues, or failed solid syntheses.
-
Containment: Transfer the solid 2-(Benzyloxy)-5-ethylphenylboronic acid into a wide-mouth HDPE jar.
-
Technical Note: Avoid metal containers. While not corrosive to steel, boronic acids can chelate trace metals, potentially complicating downstream waste analysis.
-
-
Labeling: Affix a hazardous waste label.
-
Manifesting: List under RCRA Code: Not Listed (unless in a specific solvent). Classify as "Non-RCRA Regulated Hazardous Waste" (unless state regulations differ), destined for Fuel Blending/Incineration .
Scenario B: Disposal of Solution Waste (Suzuki Coupling Mixtures)
Use this protocol for reaction mixtures containing catalysts (Pd) and bases.
-
Quenching (If Reactive): If the mixture contains residual n-Butyllithium or active hydrides, quench carefully with isopropanol/water before bottling.
-
Scavenging (Optional but Recommended): If Palladium (Pd) was used, treat the solution with a metal scavenger (e.g., SiliaMetS® Thiol) to remove heavy metals before disposing of the organic layer. This lowers the disposal cost tier from "Heavy Metal Waste" to "Organic Waste."
-
Bottling:
-
Pour into a solvent-compatible carboy (typically HDPE).
-
Do NOT fill >90% capacity (allow for thermal expansion).
-
-
Labeling:
-
List ALL solvents (e.g., "Toluene 80%, Ethanol 10%").
-
List the boronic acid as a trace contaminant (<5%).
-
Emergency Response: Spill Management
Causality: Boronic acids are respiratory irritants.[1] A dry spill that becomes airborne is a greater immediate hazard than a wet spill.
Dry Spill (Powder)[4]
-
Isolate: Evacuate the immediate 3-meter radius.
-
Suppress: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.
-
Collect: Scoop the damp material into a sealable bag.
-
Clean: Wipe the surface with a dilute soap solution. Boronic acids have limited water solubility; a surfactant (soap) aids in lifting the lipophilic benzyloxy tail.
Wet Spill (Solution)
-
Absorb: Use vermiculite or a polypropylene absorbent pad.
-
Decontaminate: Wash the area with water and detergent.
-
Disposal: Treat the absorbent material as Solid Hazardous Waste (See Section 3.1).
Visual Decision Logic
The following diagram illustrates the decision-making process for disposing of 2-(Benzyloxy)-5-ethylphenylboronic acid.
Figure 1: Decision matrix for segregating and packaging boronic acid waste streams.
Regulatory Framework & Compliance
Authoritative Grounding: Compliance is not optional. The following regulations govern this substance.
-
US EPA (RCRA): This compound is not P-listed or U-listed. However, it is regulated as a "Characteristic Waste" if mixed with ignitable solvents (D001) or toxic solvents (D018-D043) [1].
-
European Waste Catalogue (EWC): Classify under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances) [2].
-
TSCA (USA): Ensure the chemical is listed on the active inventory if disposing of large commercial quantities. For R&D purposes, the R&D exemption applies, but disposal rules remain strict [3].
References
-
US Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282." EPA.gov. [Link]
-
European Commission. "Guidance on classification of waste according to EWC-Stat categories." Eurostat. [Link]
-
US Environmental Protection Agency. "Toxic Substances Control Act (TSCA) Chemical Substance Inventory."[3] EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Benzyloxy)-5-ethylphenylboronic acid
This document provides essential safety and handling protocols for 2-(Benzyloxy)-5-ethylphenylboronic acid, a key reagent in modern synthetic chemistry. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every procedure is a self-validating system of protection. Our goal is to build a foundation of trust and safety, making this your preferred resource for chemical handling information.
Hazard Assessment: Understanding the Invisible Risks
Therefore, we must assume 2-(Benzyloxy)-5-ethylphenylboronic acid presents the following hazards:
-
Skin Irritation (Category 2): May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Can cause significant, but reversible, eye damage upon contact.[1][2]
-
Respiratory Irritation (Category 3): Inhalation of the dust may irritate the respiratory tract, leading to coughing and shortness of breath.[1]
-
Potential for Genotoxicity: A crucial point of consideration for arylboronic acids is their behavior in mutagenicity assays. Many have tested positive in bacterial mutagenicity tests (Ames test).[3][4] However, follow-up in vivo studies on several representative arylboronic acids have shown no mutagenic effects.[5][6] This suggests that while they are treated as potential genotoxic impurities in final pharmaceutical products, the immediate risk to laboratory personnel from acute handling is not primarily genotoxicity but rather its irritant properties. The recommended PPE is designed to prevent the direct contact that would be the primary route of any potential long-term exposure.
This hazard profile dictates a stringent set of control measures, prioritizing the prevention of inhalation and direct contact.
Table 1: Hazard Classification Summary for Structurally Similar Arylboronic Acids
| Hazard Statement | GHS Classification | Description | Primary Route of Exposure |
| H315 | Skin Irritant, Cat. 2 | Causes skin irritation. | Dermal Contact |
| H319 | Eye Irritant, Cat. 2A | Causes serious eye irritation. | Eye Contact |
| H335 | STOT SE, Cat. 3 | May cause respiratory irritation. | Inhalation |
| H302 | Acute Toxicity, Oral, Cat. 4 | Harmful if swallowed. | Ingestion |
The Core of Protection: Engineering and Administrative Controls
Before selecting Personal Protective Equipment (PPE), a robust safety framework must be in place. PPE is the last line of defense.
Engineering Controls: Your First and Best Defense
The primary method for controlling exposure to powdered chemical irritants is through adequate ventilation.
-
Chemical Fume Hood: All weighing and handling of 2-(Benzyloxy)-5-ethylphenylboronic acid must be conducted inside a certified chemical fume hood.[7] This captures fine dust at the source, preventing it from entering the laboratory atmosphere and being inhaled. The hood's sash should be kept as low as possible to maximize airflow and protection.
-
Ventilation: Ensure the laboratory has a general ventilation system that maintains a negative pressure relative to adjacent non-laboratory areas, preventing the escape of contaminants.
Administrative Controls: Safe Work Practices
These are the procedures and policies that minimize exposure risk.
-
Designated Areas: Clearly demarcate the area where this compound is handled. Use disposable bench protectors to contain spills and facilitate easy cleanup.[8]
-
Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.[8]
-
Training: All personnel must be trained on the specific hazards of this compound and the detailed procedures outlined in this guide before commencing work.[9]
Personal Protective Equipment (PPE): Your Personal Safety Ensemble
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[10] The following is the minimum required PPE for handling 2-(Benzyloxy)-5-ethylphenylboronic acid in solid form.
Eye and Face Protection: A Non-Negotiable Barrier
-
Safety Goggles: Chemical splash goggles are mandatory.[11] They must provide a complete seal around the eyes to protect against fine dust particles and potential splashes. Standard safety glasses with side shields are insufficient as they do not provide adequate protection from airborne particulates.[8]
-
Face Shield: When handling larger quantities (e.g., >10 grams) or when there is a significant risk of splashing during solution preparation, a face shield must be worn in addition to safety goggles.[8][12] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Contact
-
Chemical-Resistant Gloves: Nitrile gloves are the standard for providing protection against incidental contact with solid chemicals.[9] Always inspect gloves for tears or holes before use. For tasks involving submersion or extended contact, heavier-duty gloves may be necessary. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[13]
-
Laboratory Coat: A clean, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.[8] Ensure the lab coat is fully buttoned.
Respiratory Protection: Guarding Against Inhalation
Given the respiratory irritation hazard, respiratory protection is essential, especially when handling the powder outside of a fume hood is unavoidable (a situation that should be avoided).
-
Respirator: A NIOSH-approved N95 respirator is the minimum requirement for handling this powdered substance.[11] This will filter out fine dust particles. For situations with higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges should be considered. All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
Table 2: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N/A (Inside Fume Hood) |
| Weighing/Transfer (>10g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | N/A (Inside Fume Hood) |
| Solution Preparation | Goggles & Face Shield | Nitrile Gloves | Lab Coat | N/A (Inside Fume Hood) |
| Spill Cleanup (Small) | Goggles & Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator |
| Spill Cleanup (Large) | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Chemical-Resistant Apron | Half-Mask Respirator (P100) |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical to maintaining safety throughout the chemical's lifecycle in the laboratory.
Experimental Protocol: Safe Weighing and Handling
-
Preparation: Before retrieving the chemical, ensure the fume hood is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, secondary containers). Don all required PPE as outlined in Table 2.[7]
-
Tare the Balance: Place a clean weigh boat on the analytical balance within the fume hood and tare the weight.[7]
-
Dispense Chemical: Carefully scoop the solid 2-(Benzyloxy)-5-ethylphenylboronic acid from its storage container onto the weigh boat. Perform this action slowly and close to the surface of the balance to minimize dust generation.
-
Avoid Cross-Contamination: Never return excess chemical to the original container.[7] Dispose of any excess as solid hazardous waste.
-
Secure and Clean: Tightly close the primary container immediately after use. Clean the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Transfer: Carefully transfer the weighed solid into a suitable reaction vessel or container, still within the fume hood.
Diagram 1: Safe Handling Workflow
This diagram illustrates the critical decision points and safety measures from initial hazard assessment to final waste disposal.
Caption: Workflow for safe handling of 2-(Benzyloxy)-5-ethylphenylboronic acid.
Emergency and Disposal Plans
Spill Response
-
Small Spills (inside a fume hood): Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the mixture into a designated hazardous waste container. Clean the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spill from entering drains. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All materials contaminated with 2-(Benzyloxy)-5-ethylphenylboronic acid must be treated as hazardous chemical waste.
-
Solid Waste: This includes excess reagent, contaminated weigh boats, gloves, and absorbent materials. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Arrange for collection by a licensed hazardous waste disposal company in accordance with institutional and local regulations. Never dispose of this chemical down the drain or in regular trash.
By adhering to these comprehensive guidelines, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of innovative and successful research.
References
-
Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from [Link]
- Pellizzaro, M. L., Covey-Crump, E., Fisher, J., & Williams, R. V. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. Chemical Research in Toxicology, 28(5), 1034–1043.
- Masuda-Herrera, M. J., Dobo, K. L., Kenyon, M. O., Kenny, J. D., Galloway, S. M., Escobar, P. A., ... & Bercu, J. P. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766–777.
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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How To Choose The Right PPE For Chemical Handling. (2025, December 2). Retrieved from [Link]
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PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Wayne State University. (n.d.). Irritants SOP. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
ResearchGate. (2019, August). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Retrieved from [Link]
-
Indagoo Research Chemicals. (2026, February 19). SAFETY DATA SHEET: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. Retrieved from [Link]
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- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. research.wayne.edu [research.wayne.edu]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 10. hazchemsafety.com [hazchemsafety.com]
- 11. pps-essentials.co.uk [pps-essentials.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
